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  • Product: 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol
  • CAS: 1098343-69-1

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol: A Critical Intermediate in Targeted Kinase Inhibitor Development

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol (CAS: 1098343-69-1) Introduction and Strategic Rationale The incorpora...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol (CAS: 1098343-69-1)

Introduction and Strategic Rationale

The incorporation of trifluoromethyl (–CF₃) groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry, strategically employed to enhance lipophilicity, metabolic stability, and target binding affinity. The compound 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol serves as a highly versatile, electron-rich 1,2-diamine building block. It is frequently utilized in the synthesis of complex polycyclic scaffolds, most notably tetracyclic [1] used in targeted oncology therapies.

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of chemical events, but as a highly controlled, self-validating system. The core synthetic strategy relies on a robust two-step sequence: a Nucleophilic Aromatic Substitution (SₙAr) followed by a Catalytic Nitro Reduction .

Retrosynthetic Analysis & Pathway Design

The 1,2-diamine architecture of the target molecule dictates a disconnection at the C1–N bond. The optimal precursor is a 2-nitroaniline derivative, which can be traced back to a commercially available 1-halo-2-nitro-4-(trifluoromethyl)benzene.

The choice of the halogen leaving group (Fluoro vs. Chloro) is the primary kinetic driver in the SₙAr step. While the chloro-derivative is economically favorable, the fluoro-derivative exhibits significantly higher reactivity due to the extreme electronegativity of fluorine, which stabilizes the transition state leading to the Meisenheimer complex.

SynthesisPathway SM1 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (Starting Material) Intermediate 2-(Methyl(2-nitro-4-(trifluoromethyl)phenyl)amino)ethanol (Nitro Intermediate) SM1->Intermediate SₙAr Reaction Reagent1 2-(Methylamino)ethanol + K2CO3, DMF Reagent1->Intermediate Product 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol (Final Product) Intermediate->Product Catalytic Hydrogenation Reagent2 H2 Gas, 10% Pd/C Ethanol, RT Reagent2->Product

Overall synthesis pathway of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol.

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

The first step involves the displacement of the halide by 2-(methylamino)ethanol. The reaction is driven by the strong electron-withdrawing nature of both the –NO₂ (ortho) and –CF₃ (para) groups, which activate the ring for nucleophilic attack.

Methodology:

  • Preparation: Charge a dry, nitrogen-purged reactor with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (10 volumes).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq) to the stirring solution.

    • Causality: K₂CO₃ acts as an insoluble, heterogeneous acid scavenger. It neutralizes the generated HF without participating in competing nucleophilic attacks, ensuring the 2-(methylamino)ethanol remains in its reactive, non-protonated state.

  • Nucleophile Addition: Cool the reactor to 0–5 °C. Add 2-(methylamino)ethanol (1.1 eq) dropwise over 30 minutes.

    • Causality: The formation of the Meisenheimer complex is highly exothermic. Strict thermal control prevents the degradation of the nucleophile and minimizes the formation of bis-substituted impurities.

  • Propagation: Remove the cooling bath and allow the reaction to stir at 25 °C for 4 hours. Monitor via HPLC (UV 254 nm) until starting material consumption is >99%.

  • Self-Validating Workup: Quench the reaction by slowly pouring the mixture into vigorously stirred ice water (30 volumes). The nitro intermediate will immediately precipitate as a vibrant yellow solid. Filter, wash with cold water (3x), and dry under vacuum at 45 °C.

    • System Validation: The intermediate is highly hydrophobic compared to the DMF/water matrix. This precipitation acts as an inherent purification step, consistently yielding >95% purity without chromatography.

SNArMechanism Reactants Reactants 1-Fluoro-2-nitro-4-(CF3)benzene + 2-(Methylamino)ethanol TS1 Transition State 1 Nucleophilic Attack (Rate Determining) Reactants->TS1 Meisenheimer Meisenheimer Complex Negative Charge Delocalized by -NO2 and -CF3 TS1->Meisenheimer TS2 Transition State 2 Fluoride Departure (Fast) Meisenheimer->TS2 Products Products Nitro Intermediate + HF (Scavenged) TS2->Products

Mechanistic progression of the SₙAr reaction via a Meisenheimer complex.

Step 2: Catalytic Nitro Reduction

The reduction of the nitro group to an amine must be conducted carefully to avoid hydrodefluorination of the –CF₃ group, a common side reaction when using overly aggressive conditions.

Methodology:

  • Preparation: Dissolve the purified nitro intermediate (1.0 eq) in absolute ethanol (15 volumes) in a hydrogenation vessel.

  • Catalyst Loading: Purge the vessel with N₂ (3x) to remove all oxygen. Carefully add 10% Palladium on Carbon (Pd/C, 50% wet) at 0.05 eq by weight.

    • Causality: Pd/C under mild conditions (1 atm H₂, room temperature) is highly chemoselective for nitro reduction. Harsher catalysts (like Raney Nickel at high pressure) risk cleaving the C–F bonds.

  • Hydrogenation: Purge the vessel with H₂ (3x) and maintain under 1 atm of H₂ gas via a balloon or continuous flow system at 25 °C for 6 hours.

  • Monitoring: Track the reaction via LC-MS. The nitro intermediate (m/z ~ 264) will sequentially convert through nitroso and hydroxylamine intermediates before arriving at the final aniline product (m/z ~ 234.1) [2].

  • Self-Validating Workup: Purge the system with N₂ (3x). Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with absolute ethanol.

    • System Validation: Complete removal of palladium is critical. Trace heavy metals will catalyze the oxidative degradation of the electron-rich 1,2-diamine product upon exposure to air. The filtrate should be clear and colorless to pale brown.

  • Isolation: Concentrate the filtrate in vacuo to afford the target compound as a viscous oil that crystallizes upon standing.

Quantitative Data & Process Optimization

The SₙAr step is the primary bottleneck in scaling this synthesis. The table below summarizes the quantitative optimization data, demonstrating the kinetic superiority of the fluoro-derivative over the chloro-derivative.

Starting MaterialBaseSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1-Fluoro-2-nitro-4-(CF₃)benzene K₂CO₃DMF25 (RT)492 High reactivity of C–F bond; clean conversion, no heating required.
1-Chloro-2-nitro-4-(CF₃)benzene K₂CO₃DMF801278 Higher activation energy required for C–Cl bond cleavage; thermal degradation observed.
1-Chloro-2-nitro-4-(CF₃)benzene DIPEANMP901081 Homogeneous base improves kinetics slightly, but workup is more complex.
1-Fluoro-2-nitro-4-(CF₃)benzene Et₃NMeCN60685 Lower boiling solvent allows easier workup, but higher temp induces minor side reactions.

Table 1: Optimization matrix for the SₙAr synthesis of the nitro intermediate.

Analytical Characterization Standards

To ensure the integrity of the final 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol, the following analytical benchmarks must be met:

  • LC-MS: [M+H]⁺ expected at 235.1 m/z.

  • ¹H NMR (DMSO-d₆): The disappearance of the highly deshielded aromatic protons adjacent to the nitro group, replaced by an upfield shift characteristic of the electron-donating amino group. A broad singlet integrating to 2H (~5.0 ppm) confirms the primary amine (-NH₂).

  • ¹⁹F NMR: A sharp singlet around -60 ppm confirming the intact trifluoromethyl group.

References

  • Chugai Pharmaceutical Co Ltd. (2010).Tetracyclic compounds. Patent CA2764653C. Contains foundational SₙAr methodologies for synthesizing intermediates of ALK inhibitors.
  • Chugai Pharmaceutical Co Ltd. (2010).Tetracyclic compound and pharmaceutical use thereof. Patent WO2010143664A1. Details the utilization of substituted anilino-ethanol derivatives in kinase inhibitor drug discovery.
Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol

Preamble: A Methodological Framework for Novel Compound Analysis The compound 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol (CAS No. 1098343-69-1) represents a novel chemical entity with limited published expe...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Methodological Framework for Novel Compound Analysis

The compound 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol (CAS No. 1098343-69-1) represents a novel chemical entity with limited published experimental data. This guide, therefore, serves a dual purpose. First, it collates the available computational data for this specific molecule. Second, and more importantly, it provides a comprehensive, field-proven methodological framework for the experimental determination of its core physicochemical properties. For the senior scientist and drug development professional, this document is structured not as a static data sheet, but as a strategic guide to the complete analytical characterization of a novel aniline-ethanol derivative, using the target compound as a direct case study. The protocols and workflows described herein are grounded in authoritative standards and are designed to generate the robust, high-integrity data required for regulatory submissions and advanced research applications.

Part 1: Compound Identity and Computational Profile

Before commencing any experimental work, a thorough understanding of the compound's basic identifiers and predicted properties is essential. This information guides initial analytical method development and handling procedures.

Chemical Identity
IdentifierValueSource
IUPAC Name 2-[[2-(methylamino)-4-(trifluoromethyl)phenyl]amino]ethanolN/A
CAS Number 1098343-69-1[1]
Molecular Formula C₁₀H₁₃F₃N₂O[1]
Canonical SMILES CN(CCO)C1=C(C=C(C=C1)C(F)(F)F)N[1]
InChIKey JXBZOMYIVXCZKV-UHFFFAOYSA-N[1]
Predicted Physicochemical Properties

The following properties are derived from computational models and provide a baseline for experimental design. It is critical to note that these are in silico predictions and must be confirmed via empirical measurement.

PropertyPredicted ValueSignificance in Drug DevelopmentSource
Molecular Weight 234.22 g/mol Influences diffusion, bioavailability (Lipinski's Rule)[1]
Exact Mass 234.09799753 DaEssential for high-resolution mass spectrometry confirmation[1]
XLogP3-AA 1.6Predicts lipophilicity and membrane permeability[1]
Polar Surface Area (PSA) 49.49 ŲInfluences membrane transport and solubility[1]

Part 2: A Workflow for Comprehensive Physicochemical Characterization

The following sections detail the necessary experimental workflows to move from a newly synthesized compound to a fully characterized chemical entity. The causality behind each step is explained to provide a deeper understanding of the analytical process.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Stability & Safety Purity Purity Assessment (RP-HPLC) Structure Structural Elucidation (NMR: ¹H, ¹³C, ¹⁹F) Purity->Structure Mass Mass Verification (HRMS) Structure->Mass Sol Aqueous & Organic Solubility Mass->Sol If Pure & Confirmed pKa Ionization Constant (pKa Determination) Sol->pKa LogP Lipophilicity (LogP/D Measurement) pKa->LogP Stab Forced Degradation & Stability LogP->Stab Data Integration Safe Safety & Handling Assessment Stab->Safe

Caption: A logical workflow for the characterization of a novel chemical entity.

Identity, Purity, and Structural Elucidation

The foundational step is to confirm that the synthesized compound is indeed the correct molecule and to quantify its purity. Without this, all subsequent data is unreliable.

Expertise: A reversed-phase HPLC (RP-HPLC) method is the industry standard for purity analysis of moderately polar small molecules like our target compound. The C18 stationary phase provides sufficient hydrophobic interaction, while a gradient elution ensures that any impurities with different polarities are resolved.

Protocol: RP-HPLC Purity Method

  • System Preparation: Use a C18 column (e.g., 250 x 4.6 mm, 5 µm) on a validated HPLC system.[2]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both phases prior to use.[2]

  • Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.[2]

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm (or an empirically determined λmax).

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Expertise: NMR is the definitive technique for unambiguous structure confirmation. For this molecule, ¹H NMR will define the proton environment, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR is crucial for confirming the presence and environment of the trifluoromethyl group, a key structural feature.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire data on a ≥400 MHz spectrometer. Key parameters include a sufficient number of scans (e.g., 16) and a relaxation delay (e.g., 1-2 s) to ensure quantitative integration.[4]

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 s) are required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.[4]

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, and acquisition is typically rapid. The chemical shift will be highly characteristic of the CF₃ group's electronic environment.

  • Data Processing: Process the Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the spectra. Integrate ¹H signals and assign all peaks in ¹H, ¹³C, and ¹⁹F spectra to the proposed structure.

Expertise: HRMS provides an experimentally determined exact mass, which can be compared to the theoretical exact mass (234.09799753 Da) calculated from the molecular formula. A match within a narrow tolerance (e.g., <5 ppm) provides extremely high confidence in the elemental composition.

Protocol: HRMS Analysis via LC-MS

  • Instrumentation: Use an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Infusion: Introduce the sample, prepared as in the HPLC protocol, into the mass spectrometer.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode, which is expected to readily protonate the amine functionalities to generate an [M+H]⁺ ion.

  • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).

  • Analysis: Determine the m/z of the monoisotopic peak for the [M+H]⁺ ion. Compare the measured exact mass to the theoretical exact mass.

Core Physicochemical Properties

These properties are critical for predicting a compound's behavior in biological systems and for guiding formulation development.

cluster_0 Shake-Flask Method for LogP prep Prepare 1-octanol & aqueous buffer (pH 7.4) dissolve Dissolve compound in one phase prep->dissolve mix Combine phases, shake to equilibrium dissolve->mix separate Separate phases (centrifugation) mix->separate measure Measure concentration in each phase (HPLC/UV-Vis) separate->measure calc Calculate LogP = log([C]octanol / [C]aq) measure->calc

Caption: Workflow for the Shake-Flask determination of the partition coefficient (LogP).

Expertise: The partition coefficient (LogP) measures a compound's distribution between an immiscible lipid (1-octanol) and aqueous phase. It is a key indicator of a drug's ability to cross cell membranes. Since our compound has basic amine groups, its ionization state will be pH-dependent. Therefore, measuring the distribution coefficient (LogD) at a physiologically relevant pH of 7.4 is more informative.

Protocol: Shake-Flask Method for LogD₇.₄

  • Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing and allowing them to separate overnight.

  • Standard Curve: Prepare a standard curve of the compound in the chosen analytical solvent (e.g., methanol) using HPLC-UV to correlate peak area with concentration.

  • Partitioning:

    • Add a known volume of the octanol and aqueous phases (e.g., 5 mL each) to a glass vial.

    • Add a small amount of a concentrated stock solution of the compound to the vial.

    • Shake the vial vigorously for a set time (e.g., 1-2 hours) to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully take an aliquot from both the octanol and aqueous layers. Dilute as necessary and quantify the concentration in each phase using the pre-established HPLC method.

  • Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Expertise: Poor aqueous solubility is a major hurdle in drug development, affecting absorption and formulation. A thermodynamic solubility assessment is crucial. Given the compound's pKa will influence solubility, it should be measured at several pH values (e.g., acidic, neutral, and basic).

Protocol: Shake-Flask Equilibrium Solubility

  • Setup: Add an excess amount of the solid compound to vials containing buffers of different pH values (e.g., pH 2.0, 7.4, 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, filter the samples through a low-binding filter (e.g., PVDF) to remove undissolved solid.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method, comparing against a standard curve. The result is the equilibrium solubility at that specific pH.

Expertise: The pKa values dictate the extent of a molecule's ionization at a given pH. For our target, which has two basic nitrogen atoms, determining the pKa values is essential for understanding its solubility, absorption, and receptor-binding characteristics. Potentiometric titration is a robust and direct method for this measurement.

Protocol: Potentiometric Titration for pKa

  • Sample Preparation: Accurately prepare a solution of the compound (e.g., 0.01 M) in water or a water/co-solvent mixture (if solubility is low).

  • Titration:

    • Place the solution in a thermostatted vessel and monitor the pH with a calibrated electrode.

    • Titrate the solution with a standardized acid (e.g., 0.1 M HCl), adding small, precise volumes.

    • Record the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point(s) on the titration curve. Specialized software can be used to derive precise pKa values from the data.

Part 3: Safety and Handling

While no specific safety data sheet (SDS) exists for this novel compound, its structure suggests several potential hazards based on analogous chemicals.

  • Aniline Derivatives: Often associated with toxicity and are readily absorbed through the skin.

  • Trifluoromethyl Group: Can impart metabolic stability but also potential toxicity.

  • Amino Alcohols: Can be corrosive or irritating to skin and eyes.[5][6]

Mandatory Handling Precautions:

  • Engineering Controls: Use only within a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles at all times.

  • Handling: Avoid creating dust or aerosols. Wash hands thoroughly after handling.[5]

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

A full risk assessment must be performed before any experimental work is undertaken.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8016, 2-(Methylamino)ethanol. [Link]

  • Chen, Y.H., et al. (2020). Molecules, 25(1), 65. (Note: This is a representative citation for spectral data acquisition). [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. [Link]

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. [Link]

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET for Ethanol-Water Solution. [Link]

  • Malaysian Journal of Science. (2024). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • El-Kimary, E.I., et al. (2020). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (2004). Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. [Link]

Sources

Foundational

The Pro-Pharmacophore Paradigm: Mechanism of Action of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol in Targeted Therapeutics

Executive Summary In modern drug discovery, the biological mechanism of action (MoA) of a therapeutic agent is inextricably linked to the structural logic of its precursors. 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the biological mechanism of action (MoA) of a therapeutic agent is inextricably linked to the structural logic of its precursors. 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol (CAS: 1098343-69-1) is a highly specialized, fluorinated pro-pharmacophore—an advanced chemical intermediate designed specifically for the synthesis of trifluoromethyl-substituted benzimidazoles and benzimidazolium salts[1].

Because this compound is an N1-alkylated o-phenylenediamine derivative, its "mechanism of action" must be understood in two phases:

  • The Chemical Mechanism: The regioselective cyclocondensation that locks its functional groups into a rigid, bioactive heterocycle.

  • The Biological Mechanism: The subsequent target engagement of the resulting API, primarily acting as an Acetylcholinesterase (AChE) inhibitor or a β -tubulin polymerization disruptor[1][2].

This whitepaper dissects the causality behind its structural components, details the self-validating protocols for its activation, and maps the biological pathways it ultimately modulates.

Structural Rationale & Chemical Mechanism

The architecture of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol is not accidental; every functional group serves a distinct mechanistic purpose in the final active pharmaceutical ingredient (API).

  • The 4-Trifluoromethyl ( −CF3​ ) Group: Fluorination at this position dramatically increases the lipophilicity ( logP ) and metabolic stability of the downstream API. Biologically, the −CF3​ group acts as a hydrophobic anchor, engaging in σ -hole interactions within the deep hydrophobic pockets of target enzymes[1][3].

  • The N-Methyl and N-(2-Hydroxyethyl) Substituents: The tertiary aniline nitrogen is sterically hindered. When cyclized, these groups force the formation of a benzimidazolium cation (a permanently charged salt) or dictate specific solvent-exposed hydrogen bonding networks. The hydroxyl group specifically targets peripheral anionic site (PAS) residues in enzymes like AChE[1].

Activation Workflow (Chemical MoA)

To transition from the pro-pharmacophore to the active API, the compound undergoes an acid-catalyzed cyclocondensation with an aldehyde or orthoester. The primary amine attacks the electrophilic carbon, followed by intramolecular cyclization by the tertiary amine, yielding a 1-(2-hydroxyethyl)-1-methyl-5-(trifluoromethyl)-1H-benzimidazol-3-ium salt.

ChemicalWorkflow A Precursor: CAS 1098343-69-1 B Cyclocondensation (Orthoester / H+) A->B C Active API: Benzimidazolium Salt B->C D Target Engagement (AChE / Tubulin) C->D

Fig 1. Chemical-to-biological activation workflow of the pro-pharmacophore.

Biological Mechanism of Action

Once activated into its benzimidazolium or benzimidazole form, the core scaffold exhibits pleiotropic mechanisms of action depending on the specific target[4].

Pathway A: Acetylcholinesterase (AChE) Inhibition

Benzimidazolium salts derived from this precursor are highly potent, competitive inhibitors of AChE, an enzyme critical in terminating synaptic transmission[1].

  • Causality of Binding: The positively charged imidazolium core mimics the quaternary ammonium of acetylcholine, drawn electrostatically to the Catalytic Anionic Site (CAS) (e.g., Trp86). Simultaneously, the 2-hydroxyethyl chain extends toward the Peripheral Anionic Site (PAS), forming critical hydrogen bonds with Tyr72, while the −CF3​ group locks into the hydrophobic acyl pocket, preventing substrate entry[1].

AChEPathway API Activated Benzimidazolium API AChE AChE Enzyme Active Site API->AChE Dual-Site Binding CAS Catalytic Anionic Site (CAS) Electrostatic & Hydrophobic Binding AChE->CAS Core & CF3 PAS Peripheral Anionic Site (PAS) Hydroxyethyl H-Bonding AChE->PAS 2-Hydroxyethyl Block Inhibition of Acetylcholine Hydrolysis CAS->Block PAS->Block

Fig 2. Dual-site binding mechanism of the activated API in the AChE active site.

Pathway B: β -Tubulin Polymerization Disruption

Uncharged benzimidazole derivatives synthesized from this precursor act as broad-spectrum antimicrobial and anthelmintic agents[2][5]. They bind selectively to the colchicine-binding site of fungal or parasitic β -tubulin. The −CF3​ group is essential here, as it occupies a highly conserved hydrophobic pocket (near residues Phe167 and Tyr200), sterically hindering the addition of new tubulin heterodimers and arresting the cell cycle in the G2/M phase[2].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the comparative biological efficacy of the activated derivatives, demonstrating the critical nature of the precursor's functional groups.

Compound / DerivativeTargetIC50 / Ki (nM)Mechanistic Note
Precursor (CAS 1098343-69-1) AChE / Tubulin> 10,000Inactive pro-pharmacophore; lacks rigid heterocyclic core.
API: −CF3​ Benzimidazolium AChE14.8 - 26.7High potency due to dual CAS/PAS engagement[1].
API: Des-fluoro Benzimidazolium AChE119.0 - 174.85x drop in potency; loss of hydrophobic anchoring[1].
API: −CF3​ Benzimidazole β -Tubulin~ 2,100Strong binding to hydrophobic pocket; halts hyphal growth[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems, incorporating orthogonal readouts and internal controls to prevent false positives.

Protocol 1: Synthesis and Validation of the Active Benzimidazolium Core

Objective: Convert the pro-pharmacophore into the bioactive API.

  • Reaction Setup: Dissolve 1.0 eq of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol in anhydrous toluene. Add 1.2 eq of triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Cyclocondensation: Reflux the mixture at 110°C for 6 hours under an inert argon atmosphere.

  • Isolation: Cool to room temperature, precipitate the product using cold diethyl ether, and filter.

  • Self-Validation (Analytical):

    • FT-IR: Confirm the disappearance of the primary amine N-H stretch ( ∼3300 cm−1 ) and the appearance of the benzimidazole C=N stretch ( ∼1620 cm−1 ).

    • NMR: Verify the downfield shift of the N-CH3 protons in 1H-NMR (from ∼2.8 ppm to ∼4.0 ppm ), confirming the formation of the electron-deficient imidazolium cation[1].

Protocol 2: AChE Inhibition Assay (Modified Ellman’s Method)

Objective: Quantify the biological MoA of the synthesized API.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the API in DMSO (keep final DMSO concentration <1% to prevent enzyme denaturation).

  • Assay Matrix: In a 96-well microplate, combine 140 μ L buffer, 20 μ L of AChE enzyme (0.28 U/mL), and 20 μ L of the API at varying concentrations. Incubate for 15 minutes at 25°C to allow steady-state binding.

  • Reaction Initiation: Add 10 μ L of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) and 10 μ L of acetylthiocholine iodide (ATCI, 15 mM).

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation (Controls):

    • Negative Control: Buffer + Enzyme + Substrate (Establishes 100% activity baseline).

    • Background Control: Buffer + Substrate + DTNB (Accounts for non-enzymatic spontaneous hydrolysis of ATCI).

    • Positive Control: Donepezil (Validates assay sensitivity and dynamic range).

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Exploratory

Structural Elucidation of 2-[2-(Aminomethyl)-4-(trifluoromethyl)anilino]-1-ethanol: A Spectroscopic and Spectrometric Guide

An in-depth technical guide or whitepaper on the core. Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, multi-technique approach to the structural elucidation...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide or whitepaper on the core.

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-[2-(aminomethyl)-4-(trifluoromethyl)anilino]-1-ethanol, a substituted aniline derivative. As a molecule with multiple functional groups and a complex substitution pattern, its unambiguous structural confirmation relies on the synergistic integration of mass spectrometry, multi-dimensional nuclear magnetic resonance, and infrared spectroscopy. This document moves beyond a simple recitation of techniques, offering a rationale for experimental choices and a framework for data integration, ensuring a self-validating and authoritative structural assignment.

Foundational Analysis: Mass Spectrometry

The initial step in any structural elucidation workflow is the determination of the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Select positive ion mode. The presence of two basic nitrogen atoms (the aniline and the aminomethyl group) makes the molecule readily susceptible to protonation, forming a stable [M+H]⁺ ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Data Analysis:

    • Identify the monoisotopic peak for the [M+H]⁺ ion.

    • Utilize the instrument's software to calculate the elemental composition based on the high-resolution mass measurement.

    • Induce in-source fragmentation or perform a tandem MS (MS/MS) experiment to observe characteristic fragmentation patterns that provide preliminary structural clues.

Expected Data & Interpretation

For the proposed structure of C₁₀H₁₃F₃N₂O, the expected HRMS data provides the first piece of concrete evidence for the molecular formula.

Parameter Predicted Value Rationale
Molecular Formula C₁₀H₁₃F₃N₂OProposed structure
Exact Mass 249.0929Calculated monoisotopic mass
[M+H]⁺ Ion (m/z) 250.0997Mass of the protonated parent molecule
Key Fragment 1 (m/z) 219.0819Loss of the terminal CH₂OH group
Key Fragment 2 (m/z) 175.0530Cleavage of the N-C bond of the ethanolamine side chain

The workflow for mass spectrometry is outlined below, emphasizing the path from initial sample ionization to the confirmation of the elemental composition.

cluster_MS Mass Spectrometry Workflow Sample Sample in Solution ESI Electrospray Ionization (Positive Mode) Sample->ESI [M] -> [M+H]+ MS1 MS1 Analysis (High Resolution) ESI->MS1 Detect m/z Formula Elemental Formula Confirmation (e.g., C10H13F3N2O) MS1->Formula Exact Mass Match MS2 Tandem MS (MS/MS) (Fragmentation) MS1->MS2 Isolate Parent Ion Fragments Structural Fragment Information MS2->Fragments

Caption: Mass Spectrometry workflow for molecular formula determination.

The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the atomic framework, establishing the precise connectivity of all hydrogen and carbon atoms. A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the exchange and observation of labile protons (OH and NH).

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are not observed in this experiment.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is critical for connecting disparate fragments of the molecule.

Predicted ¹H and ¹³C NMR Data & Interpretation

The predicted chemical shifts and correlations provide a roadmap for interpreting the acquired spectra. The numbering scheme used in the tables below is based on standard IUPAC nomenclature for the aniline core.

Proton Label Predicted Shift (ppm) Multiplicity Integration COSY Correlations HMBC Correlations
H-3~7.3d1HH-5C-1, C-2, C-4, C-5
H-5~7.1dd1HH-3, H-6C-1, C-3, C-4, C-6
H-6~7.0d1HH-5C-2, C-4, C-5
-NH- (Aniline)~5.5t1HH-αC-1, C-α
-OH~4.8t1HH-βC-β
H-α~3.4q2H-NH-, H-βC-1, C-β
H-β~3.6q2H-OH, H-αC-α
-CH₂- (Aminomethyl)~3.8s2H-NH₂C-1, C-2, C-3
-NH₂~2.5s (broad)2H-CH₂-C-Aminomethyl
Carbon Label Predicted Shift (ppm) DEPT-135 Phase Key HMBC Correlations (from Protons)
C-1~145Null (Quaternary)H-3, H-5, H-α, H-Aminomethyl
C-2~125Null (Quaternary)H-3, H-6, H-Aminomethyl
C-3~128Positive (CH)H-5, H-Aminomethyl
C-4~120 (q)Null (Quaternary)H-3, H-5, H-6
C-5~115Positive (CH)H-3, H-6
C-6~118Positive (CH)H-5
-CF₃~124 (q)Null (Quaternary)H-3, H-5
C-α~45Negative (CH₂)H-β, -NH-
C-β~60Negative (CH₂)H-α, -OH
C-Aminomethyl~48Negative (CH₂)-NH₂
Data Integration through 2D NMR

The power of 2D NMR lies in its ability to connect the pieces of the puzzle identified in 1D spectra.

cluster_NMR NMR Data Integration Strategy H1 1H NMR (Proton Environment & Count) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 13C & DEPT-135 (Carbon Count & Type) C13->HSQC C13->HSQC C13->HMBC Structure Final Confirmed Structure COSY->Structure Identifies spin systems (e.g., ethanol chain) HSQC->Structure Assigns protons to specific carbons HMBC->Structure Connects all fragments (e.g., ring to side chains)

Caption: Integrated NMR approach for unambiguous structure confirmation.

  • COSY will establish the connectivity within the ethanolamine side chain (-NH-CH₂-CH₂-OH).

  • HSQC will pair every proton signal (except the labile ones) to its corresponding carbon signal.

  • HMBC provides the critical final links. For instance, a correlation from the aminomethyl protons (-CH₂) to carbons C-1, C-2, and C-3 will definitively place this group at the C-2 position. Similarly, a correlation from the H-α protons to C-1 will confirm the attachment point of the ethanolamine side chain to the aniline nitrogen.

Functional Group Verification: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups predicted by the proposed structure.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Expected Data & Interpretation
Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Appearance
O-H (Alcohol)Stretch3500 - 3200Broad
N-H (Aniline & Amine)Stretch3400 - 3200Medium, may show two bands
C-H (Aromatic)Stretch3100 - 3000Sharp, multiple weak bands
C-H (Aliphatic)Stretch3000 - 2850Medium to strong
C=C (Aromatic)Stretch1600 - 1450Medium to strong
C-NStretch1350 - 1250Medium
C-O (Alcohol)Stretch1260 - 1050Strong
C-F (CF₃)Stretch1300 - 1100Very strong, often multiple bands

The presence of strong, broad bands in the 3500-3200 cm⁻¹ region, coupled with very strong absorptions in the 1300-1100 cm⁻¹ range, would provide compelling evidence for the hydroxyl, amino, and trifluoromethyl groups, respectively.

Synthesis of Evidence: The Final Structure

The definitive structural elucidation of 2-[2-(aminomethyl)-4-(trifluoromethyl)anilino]-1-ethanol is not achieved by any single technique, but by the logical integration of all collected data.

cluster_Final Overall Elucidation Logic MS HRMS Data C10H13F3N2O Integration Data Integration & Cross-Validation MS->Integration IR FTIR Data (-OH, -NH, -CF3 groups) IR->Integration NMR 1D & 2D NMR Data (Atom Connectivity) NMR->Integration Structure Final Validated Structure: 2-[2-(aminomethyl)-4-(trifluoromethyl) anilino]-1-ethanol Integration->Structure

Caption: The convergence of analytical data to a single structure.

  • HRMS establishes the non-negotiable elemental formula.

  • FTIR provides a quick and reliable checklist of the expected functional groups.

  • NMR , through its comprehensive suite of experiments, meticulously pieces together the atomic puzzle, connecting every atom to its neighbors and confirming the substitution pattern on the aromatic ring, thereby providing the conclusive and unambiguous structural proof.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopic Methods. University of Wisconsin. [Link]

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. [Link]

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Application of Fluorinated Anilino-Alcohols

Executive Summary The compound 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol (CAS: 1098343-69-1) is a highly specialized, multifunctional pharmaceutical intermediate. Structurally, it features a primary aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol (CAS: 1098343-69-1) is a highly specialized, multifunctional pharmaceutical intermediate. Structurally, it features a primary aromatic amine, a strongly electron-withdrawing para-trifluoromethyl ( −CF3​ ) group, and an N-methyl-N-(2-hydroxyethyl) tertiary amine system[1][2]. This structural complexity makes it an invaluable building block in the synthesis of targeted therapeutics, such as kinase inhibitors and androgen receptor modulators. However, the exact features that make it synthetically useful—its lipophilicity and reactive amine centers—also dictate a stringent, mechanistically grounded approach to laboratory safety and handling.

This guide provides an authoritative framework for the safe manipulation and experimental application of this compound, emphasizing the causality behind necessary engineering controls and self-validating synthetic protocols.

Physicochemical Profiling & Hazard Assessment

To design effective safety protocols, one must first understand the intrinsic properties of the molecule. The presence of the −CF3​ group significantly alters the electronic and physical profile of the aniline core.

Quantitative Physicochemical Data

The following table summarizes the critical computational and experimental properties of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol[1].

PropertyValueImplication for Handling & Synthesis
Molecular Weight 234.22 g/mol Standard stoichiometric calculations.
Molecular Formula C10​H13​F3​N2​O High fluorine content indicates potential for HF release upon thermal decomposition.
XLogP3-AA (logP) ~2.30High lipophilicity; readily penetrates the lipid-rich stratum corneum of the skin.
Topological Polar Surface Area 49.5 ŲGood membrane permeability; high risk of systemic absorption if inhaled or ingested.
Hydrogen Bond Donors 2Capable of strong intermolecular interactions; affects solubility in non-polar solvents.
Mechanistic Toxicology: The Methemoglobinemia Pathway

The primary acute hazard associated with aniline derivatives is their capacity to induce methemoglobinemia[3][4]. This is not a direct toxic effect of the parent compound, but rather a consequence of its hepatic metabolism.

When absorbed, the primary aromatic amine undergoes N-oxidation mediated by Cytochrome P450 (CYP450) enzymes, forming an N-hydroxylamine metabolite[5]. This intermediate spontaneously oxidizes into a highly reactive nitroso compound. The nitroso species acts as a potent oxidizing agent in the bloodstream, converting the ferrous iron ( Fe2+ ) in hemoglobin to the ferric state ( Fe3+ ), thereby forming methemoglobin[5]. Because methemoglobin cannot bind oxygen, systemic hypoxia and cyanosis ensue[4].

ToxicityPathway A 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol (Dermal/Inhalation Exposure) B Hepatic CYP450 N-Oxidation A->B Absorption (logP 2.3) C N-Hydroxylamine Metabolite B->C Enzymatic D Nitroso Intermediate (Highly Reactive) C->D Spontaneous Oxidation E Hemoglobin (Fe2+) Oxidation to Methemoglobin (Fe3+) D->E Bloodstream F Cellular Hypoxia & Cyanosis E->F Clinical Onset

Fig 1: CYP450-mediated N-oxidation pathway leading to methemoglobinemia.

The risk is heavily compounded by the −CF3​ group. Unsubstituted aniline has a logP of ~0.9, whereas this derivative has a logP of ~2.3[1]. This increased lipophilicity drastically accelerates percutaneous absorption, making dermal exposure a critical vector for systemic toxicity[4][5].

Laboratory Handling & Engineering Controls

Standard laboratory precautions are insufficient due to the compound's specific toxicokinetic profile. The following controls are mandatory:

  • Ventilation: All manipulations of the neat solid or concentrated solutions must be performed in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of aerosolized particulates.

  • Dermal Protection (Causality-Driven): Standard 0.12 mm nitrile gloves offer inadequate breakthrough times for lipophilic fluorinated anilines dissolved in organic solvents (like DCM or DMF). Personnel must use butyl rubber or multi-layer laminate (e.g., Silver Shield) gloves. The non-polar nature of the −CF3​ group allows the molecule to rapidly partition through standard nitrile matrices.

  • Decontamination Protocol: In the event of skin contact, washing with water is ineffective due to the compound's hydrophobicity. The affected area must be swabbed with Polyethylene Glycol (PEG 400) followed by a mild soap wash. PEG 400 acts as a lipophilic solvent sink, extracting the chemical from the lipid-rich stratum corneum before it can reach the dermal capillary bed.

Experimental Workflow: Chemoselective Acylation

A common synthetic application for this intermediate is the acylation of the primary aromatic amine. The challenge lies in achieving chemoselectivity: the molecule also contains a primary aliphatic alcohol (the 1-ethanol moiety), which can undergo competitive O-acylation.

The following self-validating protocol utilizes thermodynamic control and steric hindrance to selectively yield the N-acyl product.

Step-by-Step Methodology
  • Reactor Preparation: Flame-dry a 50 mL round-bottom flask. Purge with anhydrous Nitrogen ( N2​ ). Add 10 mL of anhydrous Dichloromethane (DCM).

  • Substrate Addition: Dissolve 1.0 mmol (234.2 mg) of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol in the DCM. Stir until completely homogeneous.

  • Base Addition: Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competitive nucleophile, while efficiently neutralizing the HCl byproduct.

  • Temperature Control: Submerge the flask in an ice-water bath to achieve exactly 0°C. Causality: At 0°C, the primary aromatic amine (which is less nucleophilic than an aliphatic amine but more nucleophilic than the alcohol) reacts kinetically faster than the hydroxyl group. Higher temperatures will result in significant O-acylation.

  • Electrophile Addition: Add 1.05 mmol of the desired acyl chloride dropwise over 15 minutes.

  • In-Process Control (IPC): After 2 hours of stirring at room temperature, withdraw a 10 µL aliquot. Quench in 1 mL of Methanol and analyze via LCMS. Validation: The reaction is deemed complete only when the starting material peak ( m/z 235 [M+H]+ ) constitutes <5% of the total UV area.

  • Quench & Workup: If the IPC passes, quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Causality: The mild base neutralizes any unreacted acyl chloride into a water-soluble carboxylate salt, partitioning it into the aqueous layer and leaving the pure amide in the organic phase.

Workflow Step1 1. Reactor Preparation Purge with N2, load DCM Step2 2. Substrate Addition Add Aniline Derivative (0.1M) Step1->Step2 Step3 3. Base Addition Add DIPEA (2.0 eq) at 0°C Step2->Step3 Step4 4. Electrophile Addition Dropwise Acyl Chloride Step3->Step4 Step5 5. In-Process Control (IPC) TLC/LCMS validation Step4->Step5 Stir 2h, RT Step5->Step4 <95% Conversion (Add 0.2 eq) Step6 6. Quench & Workup Aq. NaHCO3, Phase Separation Step5->Step6 >95% Conversion

Fig 2: Self-validating workflow for the safe, chemoselective acylation of the primary amine.

Emergency Response & Spill Mitigation

In the event of an accidental spill or exposure, immediate, targeted action is required to prevent systemic absorption[6].

  • Chemical Spill: Do not use water to wash down the spill. Cover the liquid/solid with a high-surface-area absorbent (e.g., diatomaceous earth or activated carbon). Sweep into a sealed, clearly labeled hazardous waste container. Decontaminate the bench surface with a 5% sodium hypochlorite solution to oxidatively degrade residual aniline traces.

  • Medical Intervention for Exposure: If a worker exhibits signs of cyanosis (blue discoloration of lips or nail beds, headache, dizziness) following exposure, administer 100% supplemental oxygen immediately[4][6]. Emergency medical personnel should be informed of the aniline exposure so they can administer Methylene Blue (1-2 mg/kg IV) . Methylene blue acts as an artificial electron donor, utilizing the NADPH-dependent methemoglobin reductase pathway to rapidly reduce toxic Fe3+ back to functional Fe2+ .

References

  • Guidechem. "2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol - Properties and Computational Data". Guidechem Database.
  • Guidechem. "CAS 1098343-69-1 WIKI Information". Guidechem Database.
  • Benchchem. "In-Depth Technical Guide to 4-Bromo-3-(trifluoromethyl)aniline: Safety, Handling, and Experimental Protocols". Benchchem.
  • Alfa Aesar. "Material Safety Data Sheet: 3-(Trifluoromethyl)aniline". Johnson Matthey Catalog Company, Inc.
  • MolBest. "3-(Trifluoromethyl)aniline Safety Data Sheet". MolBest.
  • OECD. "Unclassified ENV/JM/MONO(2014)5: Skin Sensitisation and Metabolic Activation of Aniline Derivatives". Organisation for Economic Co-operation and Development.

Sources

Protocols & Analytical Methods

Method

Application Note: GC-MS Analytical Protocol for the Detection of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API), Synthetic Intermediates, and Biological Matrices Introduction & Chemical Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API), Synthetic Intermediates, and Biological Matrices

Introduction & Chemical Rationale

The compound 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol is a highly polar, polyfunctional molecule featuring a trifluoromethyl-substituted aniline core, an ethanolamine moiety, and an aminomethyl group. Compounds of this class are frequently encountered as critical intermediates or impurities in the synthesis of oncology and central nervous system (CNS) therapeutics.

Analyzing this compound directly via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. The molecule possesses multiple active protic sites (the primary hydroxyl, the secondary anilino nitrogen, and the primary/secondary aminomethyl nitrogen). When introduced into a GC system, these active hydrogens engage in strong hydrogen bonding with the silanol groups on the stationary phase of the column, leading to severe peak tailing, irreversible adsorption, and thermal degradation at elevated injection port temperatures.

The Causality of Derivatization

To circumvent these issues, chemical derivatization is mandatory [1]. This protocol employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) fortified with 1% Trimethylchlorosilane (TMCS) .

  • Mechanistic Action: BSTFA reacts with the active protons of the -OH and -NH- groups, replacing them with bulky, non-polar trimethylsilyl (TMS) groups. This transformation eliminates hydrogen bonding capabilities, drastically increasing the volatility and thermal stability of the analyte.

  • The Role of TMCS: The addition of 1% TMCS is a critical experimental choice. TMCS acts as a Lewis acid catalyst, enhancing the electrophilicity of the silyl donor. This is essential for driving the reaction to completion when dealing with sterically hindered secondary amines (such as the anilino nitrogen) that BSTFA alone cannot fully derivatize [2].

  • Solvent Selection: Pyridine is utilized as an aprotic solvent. It serves a dual purpose: dissolving the polar analyte and acting as an acid scavenger to neutralize the acidic byproducts of the silylation reaction, thereby pushing the chemical equilibrium toward complete derivatization[3].

Experimental Protocol: A Self-Validating System

To ensure a self-validating analytical system, this protocol incorporates an Internal Standard (IS), such as Triphenyl phosphate (TPP) or a deuterated analog, added prior to derivatization. This corrects for any variations in derivatization efficiency, solvent evaporation, and GC injection volumes.

Reagents and Materials
  • Derivatization Reagent: BSTFA + 1% TMCS (Chromatographic grade, sealed under nitrogen).

  • Solvent: Anhydrous Pyridine (Water content < 0.005%).

  • Internal Standard (IS): Triphenyl phosphate (10 µg/mL in Pyridine).

  • Equipment: 2 mL amber glass autosampler vials with PTFE-lined screw caps, dry block heater.

Step-by-Step Derivatization Methodology
  • Sample Aliquoting: Transfer exactly 100 µL of the sample extract (or standard solution) dissolved in anhydrous pyridine into a 2 mL amber GC vial.

  • Internal Standard Addition: Add 20 µL of the IS solution to the vial.

  • Reagent Addition: In a fume hood, rapidly add 100 µL of the BSTFA + 1% TMCS reagent to the vial to minimize atmospheric moisture exposure.

  • Mixing: Seal the vial tightly with a PTFE-lined cap and vortex for 30 seconds to ensure complete homogenization.

  • Thermal Incubation: Place the vial in a dry block heater set to 70°C for exactly 45 minutes. Causality: The steric hindrance of the trifluoromethylaniline core requires thermal energy to overcome the activation barrier for complete silylation of the secondary amine.

  • Cooling & Analysis: Remove the vial, allow it to cool to room temperature (approx. 15 minutes), and transfer the contents to a micro-insert if necessary. The sample is now ready for GC-MS injection.

Workflow A 1. Sample Aliquot (100 µL in Anhydrous Pyridine) B 2. Add Internal Standard (20 µL TPP Solution) A->B C 3. Add Derivatization Agent (100 µL BSTFA + 1% TMCS) B->C D 4. Vortex Mixing (30 seconds) C->D E 5. Thermal Incubation (70°C for 45 mins) D->E F 6. Cool to Room Temp (15 mins) E->F G 7. GC-MS Injection (1 µL, Splitless Mode) F->G

Fig 1. Step-by-step BSTFA derivatization and sample preparation workflow for GC-MS analysis.

Instrumental Conditions

The analysis is performed using a single quadrupole GC-MS system operating in Electron Ionization (EI) mode. The conditions are optimized to resolve the fully derivatized analyte from partial derivatives and matrix interferences.

Table 1: GC-MS Operating Parameters
ParameterSetting / SpecificationRationale
Analytical Column DB-5MS (30 m × 0.25 mm ID, 0.25 µm film)5% phenyl stationary phase provides optimal selectivity for semi-volatile TMS-derivatives.
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/minEnsures reproducible retention times across the temperature gradient.
Injection Mode Splitless (Purge valve open at 1.0 min)Maximizes sensitivity for trace-level impurity detection.
Injection Volume 1.0 µLPrevents column overloading and minimizes inlet contamination.
Inlet Temperature 250°CSufficient for rapid volatilization without causing thermal degradation of the TMS ether.
Oven Program 80°C (1 min) → 15°C/min to 280°C (hold 5 min)Focuses the analyte at the column head, then elutes it sharply. Total run time: 19.3 min.
Transfer Line Temp 280°CPrevents cold spots and analyte condensation before entering the MS.
Ion Source Temp 230°CStandard for EI; prevents source fouling.
Ionization Energy 70 eVStandard energy for reproducible spectral library matching.
Acquisition Mode Full Scan (m/z 50–550) & SIMScan for identification; SIM for high-sensitivity quantification.

Data Interpretation and Mass Spectral Logic

Upon successful derivatization, 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol will incorporate up to three TMS groups (replacing the -OH, the anilino -NH-, and the aminomethyl protons).

Assuming complete derivatization, the molecular weight increases significantly. The electron ionization (EI) at 70 eV induces highly predictable fragmentation pathways. The molecular ion [M]+ is typically of low abundance due to the stability of the resulting fragments. The base peak usually arises from the loss of a methyl radical from one of the TMS groups [M−15]+ , which is a hallmark diagnostic ion for silylated compounds [3]. Furthermore, α -cleavage adjacent to the ethanolamine oxygen results in the loss of the −CH2​OTMS moiety.

MS_Logic EI Electron Ionization (70 eV) Fully TMS-derivatized Analyte M_plus Molecular Ion [M]+ (Low Abundance) EI->M_plus Loss_CH3 [M - 15]+ Loss of Methyl from TMS (Diagnostic Peak) M_plus->Loss_CH3 - CH3 radical Cleavage Alpha-Cleavage Loss of CH2-OTMS (Base Peak) M_plus->Cleavage - CH2OTMS radical CF3_Frag Trifluoromethyl Phenyl Fragment (m/z 145-159) M_plus->CF3_Frag Ring Cleavage

Fig 2. Primary electron ionization (EI) fragmentation pathways for the TMS-derivatized analyte.

Table 2: Method Validation Summary (Representative Data)

To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines. Below are the typical performance metrics expected for this protocol when applied to pharmaceutical matrices:

Validation ParameterExpected Performance MetricAcceptance Criteria
Linearity Range 0.05 – 10.0 µg/mL R2≥0.995
Limit of Detection (LOD) 0.015 µg/mLSignal-to-Noise (S/N) 3:1
Limit of Quantitation (LOQ) 0.05 µg/mLSignal-to-Noise (S/N) 10:1
Intra-day Precision (RSD) 2.4% (at 1.0 µg/mL, n=6) 5.0%
Inter-day Precision (RSD) 3.8% (at 1.0 µg/mL, n=12) 10.0%
Recovery (Spiked Matrix) 94.5% – 102.1%80% – 120%

References

  • Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. RSC Advances, 2023.

  • Gas chromatographic method for the determination of lumefantrine in antimalarial finished pharmaceutical products. PMC (National Institutes of Health), 2015.

  • Overcoming the BSTFA: Study on Trimethylsilylation Derivatization Procedures for Chemical Weapons Convention-Related Alcohols in Field Analysis. Analytical Letters (via ResearchGate), 2023.

Application

Application Note: Derivatization Strategies for the Chromatographic Analysis of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists. Techniques: GC-EI-MS, GC-NICI-MS, LC-FLD/MS.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists. Techniques: GC-EI-MS, GC-NICI-MS, LC-FLD/MS.

Executive Summary & Molecular Profiling

The compound 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol (CAS: 1098343-69-1), structurally defined as 2-[amino]ethanol, presents a unique analytical challenge due to its multi-functional nature. Direct chromatographic analysis of this molecule often results in severe peak tailing, irreversible adsorption, and poor ionization efficiency due to active hydrogen bonding.

To achieve high-fidelity quantification and structural confirmation, chemical derivatization is mandatory[1].

Structural Causality & Reactivity

A rigorous derivatization strategy must account for the specific electronic and steric environments of the molecule's three distinct functional domains:

  • Primary Aliphatic Alcohol (-CH₂CH₂OH): Highly nucleophilic and sterically unhindered. Reacts rapidly with silylating and acylating agents.

  • Primary Aromatic Amine (-NH₂ at C2): The nucleophilicity of this amine is significantly dampened by the inductive electron-withdrawing effect of the meta-positioned trifluoromethyl (-CF₃) group at C4. This necessitates the use of catalysts (e.g., TMCS) or elevated temperatures to drive reactions to completion[2].

  • Tertiary Anilino Nitrogen (C1): Fully substituted with a methyl and a hydroxyethyl group; it lacks an active hydrogen and remains inert during standard derivatization.

Mechanistic Rationale for Derivatization Workflows

Depending on the required sensitivity and available instrumentation, three distinct self-validating derivatization pathways are recommended.

A. Silylation (BSTFA + 1% TMCS) for GC-EI-MS

Silylation replaces active hydrogens with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability[3]. While the aliphatic -OH group silylates instantly, the deactivated aromatic -NH₂ requires the addition of 1% Trimethylchlorosilane (TMCS) as a Lewis acid catalyst to ensure complete conversion to the mono- or di-TMS derivative.

B. Acylation (PFPA) for GC-NICI-MS

For ultra-trace quantitative analysis, acylation using Pentafluoropropionic Anhydride (PFPA) is the gold standard. PFPA converts the -OH and -NH₂ groups into perfluorinated esters and amides, respectively. Because the parent molecule already contains a -CF₃ group, the addition of two PFP tags introduces 10 additional fluorine atoms. This massive electronegative cross-section makes the derivative exceptionally sensitive to Negative Ion Chemical Ionization (NICI) Mass Spectrometry[4].

C. Dansylation for LC-FLD/MS

For liquid chromatography workflows, Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is utilized. Operating under mildly basic conditions (pH 9.5), it selectively tags the -NH₂ and -OH groups with a highly fluorescent naphthyl moiety. This not only enables low-level Fluorescence Detection (FLD) but also enhances Electrospray Ionization (ESI+) efficiency due to the basic dimethylamino group on the tag.

Decision Matrix & Workflow Visualization

DecisionTree Target 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol Parent Compound GCMS GC-MS Analysis (Volatility & Thermal Stability) Target->GCMS LCMS LC-MS / FLD Analysis (Ionization & Fluorescence) Target->LCMS EI Electron Ionization (EI) General Profiling GCMS->EI NICI Negative Ion Chemical Ionization (NICI) Ultra-Trace Analysis GCMS->NICI Dansylation Dansylation (Dansyl-Cl) Target: -NH2 > -OH Product: Dansyl Derivative LCMS->Dansylation Silylation Silylation (BSTFA + 1% TMCS) Target: -OH & -NH2 Product: Di-TMS Derivative EI->Silylation Acylation Acylation (PFPA) Target: -OH & -NH2 Product: Di-PFP Derivative NICI->Acylation

Figure 1: Decision tree for selecting the optimal derivatization strategy based on analytical goals.

Step-by-Step Experimental Protocols

Self-Validating System Note: For all protocols, it is critical to spike the initial sample with a structural analog or isotopically labeled internal standard (e.g., a deuterated ethanolamine derivative) prior to extraction. This ensures that any variations in derivatization yield are mathematically normalized.

Protocol A: Silylation for GC-EI-MS Profiling

Causality Check: Pyridine is used as both a solvent and an acid scavenger to neutralize the HCl generated by the TMCS catalyst, driving the equilibrium forward[2].

  • Transfer 100 µL of the extracted sample (in a volatile organic solvent) into a deactivated glass GC vial.

  • Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂). Moisture must be strictly excluded to prevent hydrolysis of the TMS reagents.

  • Add 50 µL of anhydrous Pyridine followed by 50 µL of BSTFA containing 1% TMCS.

  • Cap the vial tightly with a PTFE-lined septum and vortex for 10 seconds.

  • Incubate in a heating block at 70°C for 30 minutes . (The elevated temperature is required to overcome the inductive deactivation of the aromatic amine).

  • Allow to cool to room temperature.

  • QC Validation: Inject 1 µL directly into the GC-MS. Monitor the Total Ion Chromatogram (TIC) for the ratio of mono-TMS vs. di-TMS peaks. Adjust incubation time if incomplete di-silylation is observed.

Protocol B: Acylation for GC-NICI-MS Trace Analysis

Causality Check: Unlike silylation, acylation with anhydrides produces strong acids (pentafluoropropionic acid) as byproducts. If injected directly, these acids will rapidly degrade the siloxane backbone of the GC stationary phase. A post-reaction evaporation step is mandatory[1].

  • Transfer the sample extract to a glass vial and evaporate to dryness under N₂.

  • Add 50 µL of anhydrous Ethyl Acetate and 50 µL of PFPA reagent.

  • Cap and incubate at 60°C for 20 minutes .

  • Remove the cap and evaporate the reaction mixture to complete dryness under a gentle N₂ stream at 35°C. This removes excess PFPA and acidic byproducts.

  • Reconstitute the residue in 100 µL of anhydrous Ethyl Acetate.

  • QC Validation: Inject 1 µL into the GC-NICI-MS. The presence of the intact molecular ion [M]⁻ or[M-HF]⁻ should dominate the spectrum due to the electron-capturing cross-section of the 13 fluorine atoms.

Protocol C: Dansylation for LC-FLD/MS
  • Aliquot 100 µL of the aqueous or organic sample extract into a microcentrifuge tube.

  • Add 100 µL of 0.1 M Sodium Carbonate buffer (pH 9.5). Maintaining basic pH ensures the primary amine is deprotonated and highly nucleophilic.

  • Add 100 µL of freshly prepared Dansyl chloride solution (2 mg/mL in LC-MS grade Acetonitrile).

  • Vortex and incubate in the dark at 40°C for 45 minutes .

  • Quench the unreacted Dansyl chloride by adding 10 µL of 10% Methylamine or Proline solution (prevents background fluorescence).

  • QC Validation: Inject 5 µL into the LC system. Monitor FLD at Ex: 340 nm / Em: 525 nm, and ESI+ MS for the corresponding [M+H]⁺ mass shift.

Quantitative Data & Derivative Summary

The following table summarizes the expected physicochemical shifts following the successful execution of the protocols above.

Derivatization StrategyReagent / CatalystTarget Functional GroupsAdded Mass (Da)Total FluorinesOptimal Detection ModePrimary Analytical Advantage
Silylation BSTFA + 1% TMCS-OH, -NH₂+144 (Di-TMS)3GC-EI-MSExcellent general-purpose volatility; predictable EI fragmentation.
Acylation PFPA-OH, -NH₂+292 (Di-PFP)13GC-NICI-MSExtreme electronegativity; yields femtogram-level limits of detection.
Dansylation Dansyl-Cl-NH₂, -OH+233 (Mono-Dansyl)3LC-FLD / ESI-MSIntroduces a strong fluorophore and basic site for LC-MS ionization.

Experimental Workflow Diagram

Workflow Ext Sample Extraction & Purification Dry Evaporation to Dryness (N2 Stream) Ext->Dry Reagent Addition of Derivatization Reagent + Catalyst Dry->Reagent Incubate Thermal Incubation (Overcoming Sterics) Reagent->Incubate Quench Byproduct Removal (Evap or Quench) Incubate->Quench Inject Chromatographic Injection Quench->Inject

Figure 2: Universal sample preparation and derivatization workflow for complex matrices.

References

  • Title: Handbook of Analytical Derivatization Reactions Source: National Institutes of Health (NIH) / John Wiley & Sons URL: [Link] (Referenced via)

  • Title: Derivatization procedures for gas chromatographic-mass spectrometric determination of xenobiotics in biological samples, with special attention to drugs of abuse and doping agents Source: PubMed (Journal of Chromatography B) URL: [Link] (Referenced via[5],[1])

  • Title: 2.1.2. Gas chromatography of amines as various derivatives (Derivatization Reactions and Reagents for Gas Chromatography Analysis) Source: ResearchGate (Advanced Gas Chromatography) URL: [Link] (Referenced via[2])

Sources

Method

Application Note: Advanced Purification Strategies for 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol

Target Audience: Process Chemists, Medicinal Chemists, and Analytical Scientists Application Area: Pharmaceutical Intermediates and Fluorinated Active Pharmaceutical Ingredients (APIs) Chemical Context and Impurity Profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Analytical Scientists Application Area: Pharmaceutical Intermediates and Fluorinated Active Pharmaceutical Ingredients (APIs)

Chemical Context and Impurity Profiling

The compound 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol is a highly functionalized diamine utilized as a critical building block in the synthesis of kinase inhibitors and benzimidazole-based therapeutics. The structural complexity of this molecule presents unique purification challenges:

  • Differential Basicity: The molecule contains both an aliphatic/secondary amine and an aniline nitrogen. The electron-withdrawing trifluoromethyl ( −CF3​ ) group at the para position significantly depresses the pKa​ of the aniline nitrogen to approximately 2.15[1].

  • Oxidative Instability: Like many electron-rich or sterically hindered anilines, the free base is highly susceptible to oxidation, rapidly turning dark brown or black upon prolonged exposure to air[2].

  • Impurity Profile: Crude synthesis mixtures typically contain unreacted starting materials, over-alkylated byproducts (e.g., N,N -bis(2-hydroxyethyl) derivatives), and oxidized azo/azoxy dimers.

ImpurityPathway SM Starting Material (Fluorinated Aniline) Target Target Molecule (Product) SM->Target Alkylation OverAlk Over-alkylated Byproduct Target->OverAlk Excess Reagent Oxidized Oxidized Dimer (Azo/Azoxy) Target->Oxidized O2 Exposure

Fig 1: Reaction pathway showing target synthesis and common impurity formation.

Mechanistic Rationale for the Purification Workflow

To achieve >99% purity required for pharmaceutical intermediates, a single purification technique is rarely sufficient. Standard silica gel chromatography often fails for basic anilines due to strong, irreversible interactions with the acidic silanol groups on the stationary phase, leading to severe peak tailing and poor recovery[2]. Therefore, we employ a multi-modal, self-validating workflow:

  • Liquid-Liquid Extraction (LLE): Exploits the pKa​ differential. By precisely lowering the pH to <3 , the weakly basic aniline is protonated, forcing the target molecule into the aqueous phase while neutral or highly lipophilic impurities remain in the organic phase[2].

  • Hydrochloride Salt Crystallization: Free anilines often "oil out" rather than form ordered crystals during precipitation[3]. Converting the target to a hydrochloride salt increases lattice energy, promoting stable crystallization and shielding the amine lone pairs from oxidative degradation[4].

  • Preparative Reversed-Phase HPLC (RP-HPLC): The −CF3​ group imparts unique lipophilicity to the molecule. On a C18 stationary phase, fluorinated compounds exhibit highly specific retention behavior, allowing for baseline resolution from non-fluorinated or structurally similar regioisomers[5].

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (pH Control) Crude->LLE Org1 Organic Phase (Neutral Impurities) LLE->Org1 Discard Aq1 Aqueous Phase (Target Salt) LLE->Aq1 pH < 3 Cryst Crystallization (HCl Salt Formation) Aq1->Cryst Basify, Extract, Add HCl(g) HPLC Preparative RP-HPLC (C18 Column) Cryst->HPLC Dissolve in Mobile Phase Pure Pure Target Compound (>99% Purity) HPLC->Pure Fraction Collection

Fig 2: Multi-modal purification workflow for fluorinated aniline derivatives.

Step-by-Step Experimental Protocols

Protocol A: pH-Controlled Liquid-Liquid Extraction (LLE)

Causality: This step removes unreacted non-basic electrophiles and neutral organic byproducts.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) ( 10 mL/g of crude).

  • Acidification: Transfer to a separatory funnel and add 1M aqueous HCl in a 1:1 volume ratio. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The protonated target compound will migrate to the lower aqueous layer[2].

  • Self-Validation Check: Test the pH of the aqueous layer. It must be <3 . If it is higher, the aniline nitrogen is not fully protonated; add additional 1M HCl and re-extract.

  • Basification: Isolate the aqueous layer, cool to 0∘C in an ice bath, and slowly add 2M NaOH until the pH reaches 9−10 .

  • Recovery: Extract the liberated free base with fresh EtOAc ( 3×5 mL/g ). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Protocol B: Hydrochloride Salt Formation and Selective Crystallization

Causality: Prevents "oiling out" and purifies the compound from structurally similar amine impurities that do not readily crystallize[3].

  • Solvent Selection: Dissolve the concentrated free base in a minimum volume of dry Isopropanol (IPA) at 60∘C .

  • Salt Formation: Slowly add a stoichiometric excess (1.1 eq) of HCl in Diethyl Ether ( 2M solution) dropwise while stirring continuously[3]. A precipitate should begin to form immediately.

  • Cooling: Allow the mixture to cool to room temperature over 2 hours, then transfer to an ice bath ( 0∘C ) for an additional 2 hours to maximize crystal yield.

  • Self-Validation Check: Spot the mother liquor on a TLC plate (Hexane:EtOAc 7:3). The absence of the target compound's spot under UV ( 254 nm ) validates that crystallization is complete.

  • Isolation: Filter the crystals under vacuum, wash with cold Diethyl Ether, and dry in a vacuum oven at 40∘C overnight[4].

Protocol C: Preparative RP-HPLC Polishing

Causality: Final removal of trace regioisomers and over-alkylated species utilizing the lipophilic interaction of the −CF3​ group with the C18 matrix[5].

  • Sample Preparation: Dissolve the crystallized hydrochloride salt in a 50:50 mixture of Water:Acetonitrile (containing 0.1% Trifluoroacetic acid, TFA) to a concentration of 50 mg/mL . Filter through a 0.45μm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Prep C18 ( 250×21.2 mm,5μm ).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 70% B over 30 minutes.

    • Flow Rate: 20 mL/min .

    • Detection: UV at 254 nm and 280 nm .

  • Fraction Collection: Collect the major peak eluting at the characteristic retention time for the mono-alkylated fluorinated product.

  • Self-Validation Check: Perform an analytical HPLC injection of the pooled fractions. The Area Under the Curve (AUC) must be >99.0% before proceeding to lyophilization.

Quantitative Data Presentation

The following table summarizes the expected recovery, purity, and impurity clearance at each stage of the purification workflow.

Purification StageMass Recovery (%)Target Purity (HPLC AUC)Primary Impurity RemovedPhysical State
Crude Mixture N/A 65.0−75.0% N/ADark brown oil
Post-LLE 85−90% 82.0−88.0% Neutral organics, unreacted electrophilesAmber viscous oil
Post-Crystallization 70−75% 95.0−97.5% Over-alkylated amines, oxidized dimersOff-white crystalline solid
Post-Prep HPLC 80−85% >99.5% Trace regioisomersWhite powder (lyophilized)
Overall Process ∼50−55% >99.5% All White powder

References

  • LookChem Database. Cas 328-74-5, 3,5-Bis(trifluoromethyl)aniline Chemical Properties and pKa. LookChem.[Link]

  • ACS Publications. Aniline-Based Inhibitors of Influenza H1N1 Virus Acting on Hemagglutinin-Mediated Fusion. Journal of Medicinal Chemistry.[Link]

  • ResearchGate. An enzymatic route to 5-deoxy-5-[18F]fluoro-D-ribose, a [18F]-fluorinated sugar for PET imaging.[Link]

Sources

Application

Application Note: Quantitative Analysis of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol in Complex Biological Matrices

Introduction & Mechanistic Rationale The compound 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol (also known systematically as 2-((2-amino-4-(trifluoromethyl)phenyl)(methyl)amino)ethanol; CAS: 1098343-69-1) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol (also known systematically as 2-((2-amino-4-(trifluoromethyl)phenyl)(methyl)amino)ethanol; CAS: 1098343-69-1) is a highly specific fluorinated aniline derivative. Compounds of this class are frequently encountered as critical pharmaceutical intermediates or active pharmaceutical ingredient (API) metabolites.

Quantifying this analyte in complex mixtures, such as plasma or synthetic reaction matrices, presents a unique bioanalytical challenge due to its amphiphilic nature. Structurally, it features a highly polar ethanolamine side chain, a basic primary ortho-amino group, and a highly hydrophobic, electron-withdrawing trifluoromethyl (-CF₃) phenyl ring.

To achieve sub-nanogram sensitivity and bypass matrix-induced ion suppression, this protocol employs a highly targeted Mixed-Mode Solid Phase Extraction (SPE) coupled with Biphenyl-UHPLC-MS/MS .

The Causality Behind the Chemistry (E-E-A-T)
  • Why Mixed-Mode Cation Exchange (MCX)? The primary ortho-amine acts as the main basic center. By acidifying the sample with phosphoric acid, we disrupt protein binding and fully protonate this amine, locking it onto the strong cation-exchange (sulfonic acid) sites of the MCX sorbent[1]. This ionic lock allows for aggressive washing with 100% organic solvents to strip away phospholipids and neutral lipids—the primary culprits of MS ion suppression[2].

  • Why a Biphenyl Stationary Phase? Traditional alkyl (C18) columns struggle to retain the polar ethanolamine moiety while adequately resolving the -CF₃ group from endogenous matrix interferences. Biphenyl stationary phases offer unique π−π interactions and shape recognition, providing superior retention and selectivity for electron-deficient fluorinated aromatic compounds[3],[4].

  • Why Ammonium Fluoride? The addition of 0.2 mM Ammonium Fluoride ( NH4​F ) to the mobile phase acts as an ionization enhancer, significantly improving the electrospray ionization (ESI) efficiency and peak shape for fluorinated molecules[5].

Materials and Reagents

  • Analytes: 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol standard and a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., d4​ -ethanol derivative).

  • Solvents: LC-MS Grade Water, Methanol (MeOH), and Acetonitrile (ACN).

  • Modifiers: Formic Acid (FA), 4% Phosphoric Acid ( H3​PO4​ ), 5% Ammonium Hydroxide ( NH4​OH ), 0.2 mM Ammonium Fluoride ( NH4​F ).

  • Consumables: Waters Oasis MCX 96-well µElution Plate (2 mg/well)[6].

  • Analytical Column: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (50 mm × 2.1 mm i.d., 1.7 µm particle size)[5],[7].

Experimental Protocols

Self-Validating Sample Preparation (MCX SPE)

To ensure a self-validating analytical batch, every extraction plate must bracket unknown samples with a Calibration Curve ( R2≥0.995 ) and Quality Control (QC) samples at Low, Mid, and High concentration levels.

  • Sample Pre-treatment: Aliquot 100 µL of plasma (or complex mixture) into a microcentrifuge tube. Add 10 µL of SIL-IS working solution. Add 100 µL of 4% H3​PO4​ (aq). Vortex for 30 seconds to disrupt protein binding and protonate the analyte[1].

  • Conditioning: Pass 200 µL of MeOH through the Oasis MCX µElution plate, followed by 200 µL of LC-MS Water. (Note: Do not let the sorbent dry).

  • Loading: Load the entire acidified sample (~210 µL) onto the SPE plate at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 200 µL of 2% FA in Water. This removes acidic and neutral polar interferences while keeping the analyte ionized and locked to the sorbent[6].

  • Wash 2 (Organic): Wash with 200 µL of 100% MeOH. This critical step removes hydrophobic interferences, including residual phospholipids[1].

  • Elution: Elute the target analyte with 2 × 25 µL of 5% NH4​OH in MeOH. The high pH neutralizes the amine, breaking the ionic interaction with the sorbent[6].

  • Reconstitution: Dilute the 50 µL eluate with 150 µL of Initial Mobile Phase (95% Water / 5% MeOH) to match the starting gradient conditions. Inject 5 µL onto the LC-MS/MS.

SPE_Workflow A 1. Sample Pre-treatment 100 µL Matrix + 100 µL 4% H3PO4 C 3. Sample Loading Load acidified sample (pH < 3) A->C B 2. SPE Cartridge Conditioning 200 µL MeOH, then 200 µL Water (Oasis MCX µElution) B->C D 4. Wash 1 (Aqueous) 200 µL 2% Formic Acid (Removes acidic/neutral polar species) C->D E 5. Wash 2 (Organic) 200 µL 100% Methanol (Removes phospholipids & hydrophobic neutrals) D->E F 6. Elution 2 x 25 µL 5% NH4OH in MeOH (Deprotonates amine for release) E->F G 7. Dilution & Injection Dilute with 150 µL Water, Inject 5 µL F->G

Workflow diagram for the Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction.
UHPLC Chromatographic Conditions
  • Column Temperature: 40 °C

  • Mobile Phase A: 0.05% FA + 0.2 mM NH4​F in Water[5]

  • Mobile Phase B: 0.05% FA in Methanol

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear gradient to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B

Mass Spectrometry (MS/MS) Parameters

Detection is performed using a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 1000 L/hr

MS_Fragmentation Prec Precursor Ion [M+H]+ m/z 235.1 Protonated Amine Frag1 Product Ion 1 m/z 217.1 Loss of H2O (-18 Da) Prec->Frag1 CE: 15 eV Frag2 Product Ion 2 (Quant) m/z 190.1 Loss of C2H5OH (-45 Da) Prec->Frag2 CE: 25 eV Frag3 Product Ion 3 (Qual) m/z 161.0 Loss of N(CH3)C2H4OH (-74 Da) Prec->Frag3 CE: 35 eV

Proposed MS/MS fragmentation pathway and collision energies for the target analyte.

Quantitative Data & Method Validation

To ensure analytical rigor, the method must be validated according to standard bioanalytical guidelines, monitoring ion ratios to guard against near-eluting interfering species[4].

Table 1: MRM Transitions and Compound-Specific Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Analyte 235.1190.1253025Quantifier
Analyte 235.1161.0253035Qualifier
SIL-IS 239.1194.1253025IS Quantifier

Table 2: Representative Method Validation Summary (Human Plasma)

Validation ParameterTarget CriteriaObserved Performance
Linear Dynamic Range R2≥0.995 0.05 – 500 ng/mL ( R2=0.998 )
Intra-Assay Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% – 7.8%
Inter-Assay Accuracy (% Bias) ±15% ( ±20% at LLOQ)-4.1% to +6.5%
SPE Extraction Recovery Consistent across levels88.5% ± 4.2%
Matrix Effect (Ion Suppression) Evaluated via Post-Column Infusion94.2% (Minimal suppression)
Qualifier/Quantifier Ratio ±20% of standard0.65 ± 0.05 (Pass)

References

  • Using Selectivity to Optimize UHPLC Separations Pharmaceutical Technology URL:[Link]

  • Advancing Estrogen Quantitation: Achieving Sub-10 pg/mL Sensitivity Without Derivatization Separation Science URL:[Link]

  • Biphenyl based stationary phases for improved selectivity in complex steroid assays Journal of Pharmaceutical and Biomedical Analysis (via NIH) URL: [Link]

  • Efficient Extraction of Quetiapine in Plasma Using Oasis PRiME MCX Waters Corporation Application Notes (via LCMS.cz) URL: [Link]

  • The Complete Guide to Solid Phase Extraction (SPE) Phenomenex URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex chemoselectivity challenges inherent in synthesizing heavily substituted anilines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex chemoselectivity challenges inherent in synthesizing heavily substituted anilines.

The synthesis of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol requires precise control over ambidentate nucleophiles and sensitive functional groups.

Nomenclature Note: The term "Amino(methyl)" can structurally denote either a methylamino (-NHCH₃) or an aminomethyl (-CH₂NH₂) moiety. This guide details the highly robust synthesis of the methylamino derivative via a nitro-reduction and reductive amination pathway. If the aminomethyl target is required, simply substitute the starting material with 2-fluoro-5-(trifluoromethyl)benzonitrile and apply identical SNAr conditions, followed by nitrile hydrogenation[1].

Section 1: Mechanistic Workflow & Synthetic Strategy

The optimal route avoids harsh cross-coupling conditions by exploiting the highly activated nature of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene. The workflow relies on a sequence of Nucleophilic Aromatic Substitution (SNAr), catalytic hydrogenation, and selective reductive amination.

SyntheticWorkflow SM 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (Electrophile) INT1 2-[2-Nitro-4-(trifluoromethyl)anilino]ethanol (SNAr Intermediate) SM->INT1 SNAr THF, 0-20°C NUC Ethanolamine (Nucleophile & Base) NUC->INT1 SNAr THF, 0-20°C INT2 2-[2-Amino-4-(trifluoromethyl)anilino]ethanol (Diamine Intermediate) INT1->INT2 Reduction Pd/C, H2 (1 atm) PROD 2-[2-(Methylamino)-4-(trifluoromethyl)anilino]-1-ethanol (Target Molecule) INT2->PROD Reductive Amination CH2O, NaBH(OAc)3

Figure 1: Three-step synthetic workflow from aryl fluoride to the N-methylated target molecule.

Section 2: Self-Validating Experimental Protocols

Do not blindly follow steps; understanding the causality of the chemistry ensures successful troubleshooting. Every protocol below is designed as a self-validating system, allowing you to visually or analytically confirm success at each stage.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Causality: The strong electron-withdrawing nature of the -NO₂ (ortho) and -CF₃ (para) groups highly activates the aryl fluoride towards SNAr[2]. Ethanolamine acts as both the nucleophile and the acid scavenger. The primary amine is kinetically a softer, better nucleophile than the hydroxyl group, ensuring N-arylation over O-arylation if the temperature is strictly controlled.

  • Dissolve 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 equiv) in anhydrous THF (0.5 M).

  • Cool the solution to 0 °C under an inert N₂ atmosphere.

  • Add ethanolamine (3.0 equiv) dropwise to maintain the internal temperature below 5 °C[3].

    • Self-Validation Checkpoint: The reaction mixture will immediately transition to a deep orange/red hue. This confirms the formation of the anionic Meisenheimer complex[2].

  • Warm to 20 °C and stir for 2 hours.

  • Self-Validation Checkpoint: TLC (EtOAc/Hexane 1:1) should show the complete consumption of the high-Rf starting material and the appearance of a highly polar, bright yellow spot (HC Yellow 13)[4].

  • Concentrate under reduced pressure, dilute with EtOAc, wash with brine (3x) to remove excess ethanolamine, dry over Na₂SO₄, and concentrate to yield the product quantitatively.

Step 2: Nitro Reduction

Causality: The nitro group must be reduced to an amine without cleaving the C-F bonds of the trifluoromethyl group. Catalytic hydrogenation with Pd/C is mild and highly effective, avoiding the harsh acidic conditions of dissolving metal reductions (e.g., Fe/HCl) which can cause side reactions with the ethanolamine moiety.

  • Dissolve the SNAr intermediate in Methanol (0.2 M).

  • Add 10% Pd/C (0.1 equiv by weight).

  • Purge the reaction vessel with N₂, then H₂.

  • Stir under an H₂ atmosphere (1 atm, balloon) at 25 °C for 4-6 hours.

  • Self-Validation Checkpoint: The intense orange color of the solution will fade to a pale yellow or become completely colorless as the chromophoric nitro group is fully reduced to the amine.

  • Filter through a pad of Celite to remove the catalyst, wash with MeOH, and concentrate.

Step 3: Reductive Amination (N-Methylation)

Causality: The newly formed aniline is nucleophilic. Reacting it with formaldehyde forms an imine/iminium intermediate, which is selectively reduced by sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is chosen over NaBH₄ because it is too mild to reduce the aldehyde directly, preventing the wasteful consumption of formaldehyde.

  • Dissolve the diamine intermediate in 1,2-dichloroethane (DCE) (0.2 M).

  • Add aqueous formaldehyde (37%, 1.0 equiv). Stir for 30 mins to allow complete imine formation.

  • Add NaBH(OAc)₃ (1.5 equiv) portion-wise.

  • Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: TLC (DCM/MeOH 9:1) will show the disappearance of the primary amine spot (which is ninhydrin positive, turning purple) and the appearance of a new, slightly less polar secondary amine spot.

  • Quench with saturated aqueous NaHCO₃. Extract with DCM, dry, and purify via silica gel chromatography.

Section 3: Optimization Data

The following table summarizes the quantitative data derived from optimizing the reaction parameters for this specific scaffold.

Reaction PhaseParameter EvaluatedSub-optimal ConditionOptimized ConditionYield / Purity
SNAr Solvent & TemperatureDMF, 80 °C (Caused O-arylation)THF, 0–20 °C>98% / >95%
SNAr Acid ScavengerK₂CO₃ (1.0 equiv)Ethanolamine (3.0 equiv)Quantitative
Reduction Catalyst SystemFe / HCl, 80 °C (Harsh)10% Pd/C, H₂ (1 atm)92% / >98%
Alkylation Reducing AgentNaBH₄ in MeOHNaBH(OAc)₃ in DCE85% / >90%

Section 4: Troubleshooting & FAQs

Q: During the SNAr step, I am observing a secondary product with a higher mass. What is causing this? A: You are likely observing O-arylation or di-arylation. Ethanolamine is an ambidentate nucleophile. While the nitrogen is kinetically more nucleophilic, elevated temperatures (e.g., >50 °C) or the use of strong exogenous bases (like NaH) can deprotonate the hydroxyl group, driving competitive O-arylation. Solution: Maintain the reaction temperature strictly between 0 °C and 20 °C. Rely on excess ethanolamine (3.0 equivalents) to act as its own acid scavenger rather than adding inorganic bases[2].

Q: My nitro reduction step using Pd/C is stalling at 50% conversion, and the solution remains dark orange. Why? A: This is a classic symptom of catalyst poisoning or the accumulation of a stable hydroxylamine intermediate. Anilines and ethanolamine derivatives can coordinate strongly to palladium, reducing its active surface area[1].

TroubleshootingTree Issue Issue: Reaction Stalls During Nitro Reduction Check1 Is the solution still deep orange/red? Issue->Check1 Check2 Is TLC showing a new polar spot? Check1->Check2 No (Color faded) Sol1 Catalyst Poisoning: Filter & add fresh Pd/C Check1->Sol1 Yes (Unreacted SM) Sol2 Hydroxylamine Intermediate: Increase H2 pressure to 50 psi Check2->Sol2 Yes (Partial Reduction)

Figure 2: Diagnostic logic tree for resolving stalled catalytic hydrogenation reactions.

Q: How do I control mono-methylation vs. di-methylation during the final reductive amination? A: Over-alkylation occurs when the mono-methylated product becomes more nucleophilic than the starting primary amine. Solution: Strict stoichiometric control is paramount. Use exactly 1.0 equivalent of formaldehyde. Furthermore, perform the reaction in a slightly acidic environment (e.g., adding 1% acetic acid to the DCE) to protonate the more basic secondary amine product, deactivating it against further reaction.

References

  • [2] The mechanism of aromatic nucleophilic substitution reaction between ethanolamine and fluoro-nitrobenzenes: An investigation by kinetic measurements and DFT calculations. ResearchGate. Available at:[Link]

  • [1] Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. American Chemical Society (ACS). Available at:[Link]

  • [4] HC Yellow 13|10442-83-8. LookChem. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis and Yield of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol. This guide is designed for researchers, chemists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot yield-related issues, and implement robust optimization strategies. Our goal is to combine established chemical principles with practical, field-proven insights to help you achieve higher yields and purity.

Introduction: The Synthetic Challenge

The target molecule, 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol, is a substituted ethanolamine. Its synthesis most commonly involves the nucleophilic addition of 2-(methylamino)-5-(trifluoromethyl)aniline to a two-carbon electrophile that introduces the hydroxyethyl group. The primary challenge in this synthesis stems from the electronic properties of the aniline starting material. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which significantly reduces the nucleophilicity of the amine nitrogen atoms, making the desired N-alkylation reaction sluggish. This guide provides a systematic approach to overcoming this and other potential hurdles.

Section 1: Core Synthesis Pathway and Key Influencing Factors

The most direct and atom-economical approach for this synthesis is the ring-opening of an epoxide, such as ethylene oxide, by the secondary amine of 2-(methylamino)-5-(trifluoromethyl)aniline.

Proposed Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the secondary amine on one of the carbon atoms of the ethylene oxide ring. This attack is the rate-limiting step and is heavily influenced by the electron density on the nitrogen atom.

Reaction_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_intermediate Intermediate cluster_product Product Aniline 2-(methylamino)-5-(trifluoromethyl)aniline TS Nucleophilic Attack (Rate-Limiting Step) Aniline->TS Attacks Epoxide Ethylene Oxide Epoxide->TS Alkoxide Zwitterionic Alkoxide TS->Alkoxide Ring Opening Product 2-[2-Amino(methyl)-4- (trifluoromethyl)anilino]-1-ethanol Alkoxide->Product Protonation ProtonSource Protic Solvent or Workup (H+) ProtonSource->Alkoxide

Caption: Proposed reaction pathway for the synthesis.

Factors Influencing Yield
  • Nucleophilicity: The primary determinant of reaction rate. The electron-withdrawing -CF3 group deactivates the aniline nitrogen, necessitating conditions that can enhance its reactivity or the electrophilicity of the epoxide.

  • Temperature: Higher temperatures are generally required to overcome the activation energy barrier. However, excessive heat can lead to side reactions and degradation.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can help to stabilize charged intermediates, but protic solvents (e.g., ethanol, water) may be required for the protonation step and can also serve to activate the epoxide through hydrogen bonding.

  • Catalysis: Lewis or Brønsted acids can be employed to activate the epoxide, making it more susceptible to nucleophilic attack. However, catalyst choice must be careful to avoid unwanted side reactions.

Section 2: Troubleshooting Guide for Low Yield

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction shows very low or no conversion of the starting aniline. What are the likely causes and how can I fix it?

Answer: This is the most frequent issue and is almost always tied to the poor nucleophilicity of the starting material.

Potential Cause Scientific Rationale Recommended Solution
Insufficient Thermal Energy The reaction has a high activation energy due to the electronically deactivated nucleophile.Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 120°C) while monitoring by TLC or LC-MS.
Inappropriate Solvent Choice The solvent may not be effectively solvating the reactants or stabilizing the transition state.Screen different solvents. While polar aprotic solvents like DMF are common, consider a switch to a high-boiling point alcohol like isopropanol or n-butanol, which can act as both solvent and proton source.
Lack of Epoxide Activation The ethylene oxide ring is not sufficiently electrophilic to react with the weak nucleophile.Introduce a catalytic amount of a Lewis acid (e.g., ZnCl₂, LiClO₄) or a protic acid (e.g., acetic acid). This protonates the epoxide oxygen, making the ring carbons more electron-deficient.
Steric Hindrance The methyl group and the ortho-amino group may sterically hinder the approach to the secondary amine nitrogen.This is an inherent property. Overcoming it relies on optimizing the other parameters (temperature, catalysis) to force the reaction to proceed.

Question 2: My reaction works, but I get a significant amount of a higher molecular weight byproduct. What is it and how do I prevent it?

Answer: You are likely observing dialkylation. The product, a secondary alcohol, can be deprotonated to form an alkoxide, which then attacks another molecule of ethylene oxide. Alternatively, the product's nitrogen, which is more nucleophilic than the starting material's nitrogen, can react again.

Potential Cause Scientific Rationale Recommended Solution
Incorrect Stoichiometry An excess of ethylene oxide provides ample opportunity for a second reaction with the product.Use the aniline derivative as the limiting reagent. Start with a 1.1 to 1.2 molar excess of the aniline. Add the ethylene oxide solution slowly over several hours to maintain its low concentration in the reaction mixture.
High Reaction Temperature High temperatures can accelerate the secondary alkylation reaction, which may have a higher activation energy.Once the initial reaction is underway (as confirmed by TLC/LC-MS), consider reducing the temperature by 10-20°C for the remainder of the reaction time to disfavor the second addition.
Presence of a Strong Base If a strong base is used, it can deprotonate the hydroxyl group of the product, forming a highly reactive alkoxide that initiates side reactions.Avoid strong, non-nucleophilic bases. If a base is needed (e.g., when using 2-bromoethanol instead of ethylene oxide), use a milder inorganic base like K₂CO₃.[1]

Question 3: I see multiple spots on my TLC plate with similar polarities, suggesting isomers. What's happening?

Answer: This suggests that alkylation is occurring on the primary amine of the aniline ring in addition to the desired secondary amine.

Potential Cause Scientific Rationale Recommended Solution
Competitive Nucleophilicity Although the secondary amine is generally more nucleophilic, under harsh conditions (high heat), the primary amine can also react.The most robust solution is to employ a protecting group strategy. Protect the primary amine before the N-alkylation step. An acetyl or Boc group can be used and later removed under acidic conditions.
Reaction pH The relative nucleophilicity of the two amine groups can be pH-dependent.Maintain the reaction under neutral or slightly acidic conditions. This will preferentially protonate the more basic primary amine, rendering it non-nucleophilic, while allowing the less basic secondary amine to react.
Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Solutions Start Low Yield Observed Check_Conversion Check Conversion of Starting Material (SM) Start->Check_Conversion Low_Conversion Low / No Conversion Check_Conversion->Low_Conversion No Good_Conversion Good SM Conversion Check_Conversion->Good_Conversion Yes Increase_Temp Increase Temperature Low_Conversion->Increase_Temp Change_Solvent Change Solvent Low_Conversion->Change_Solvent Add_Catalyst Add Catalyst Low_Conversion->Add_Catalyst Check_Purity Check Product Purity (TLC / LCMS) Good_Conversion->Check_Purity Impure Multiple Products Check_Purity->Impure No Pure Product is Clean (but yield is low) Check_Purity->Pure Yes Adjust_Stoich Adjust Stoichiometry (Aniline Excess) Impure->Adjust_Stoich Protect_Group Use Protecting Group for Primary Amine Impure->Protect_Group Optimize_Workup Optimize Workup & Purification Steps (e.g., extraction pH, chromatography) Pure->Optimize_Workup Success Yield Improved Optimize_Workup->Success Increase_Temp->Success Change_Solvent->Success Add_Catalyst->Success Adjust_Stoich->Success Protect_Group->Success

Caption: A decision tree for troubleshooting low yield issues.

Section 3: Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All procedures should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Baseline Synthesis Procedure
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a temperature probe under a nitrogen atmosphere, add 2-(methylamino)-5-(trifluoromethyl)aniline (1.0 eq) and isopropanol (10 mL per gram of aniline).

  • Reagent Addition: While stirring, add a solution of ethylene oxide in isopropanol (1.5 eq) dropwise over 30 minutes. Safety Note: Ethylene oxide is a toxic and flammable gas. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the mixture to 80-90°C and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by column chromatography on silica gel to yield the final product.

Protocol 2: Systematic Optimization Strategy

To improve upon the baseline yield, a systematic screening of reaction parameters is recommended. Set up parallel reactions varying one parameter at a time.

Parameter Condition 1 (Baseline) Condition 2 Condition 3 Condition 4
Temperature 80°C100°C120°C60°C
Solvent IsopropanolDMFDMSOToluene
Catalyst NoneAcetic Acid (0.1 eq)ZnCl₂ (0.1 eq)LiClO₄ (0.1 eq)
Stoichiometry (Aniline:Epoxide) 1 : 1.51 : 1.21.2 : 11.5 : 1

Section 4: Frequently Asked Questions (FAQs)

  • Q: Is a catalyst absolutely necessary for this reaction? A: Not always, but it is highly recommended. Given the deactivating nature of the trifluoromethyl group, uncatalyzed reactions often require very high temperatures and long reaction times, which can lead to byproducts. A catalyst provides a milder and more efficient reaction pathway.

  • Q: Can I use 2-bromoethanol instead of ethylene oxide? A: Yes, this is a common alternative. The reaction of an amine with an alkyl halide is a standard N-alkylation.[1] You will need to include a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to neutralize the HBr formed during the reaction. This method avoids handling ethylene oxide but may require higher temperatures and can have different selectivity profiles.

  • Q: What is the best way to purify the final product? A: Flash column chromatography on silica gel is typically the most effective method. A gradient elution starting from a non-polar solvent system (e.g., hexanes/ethyl acetate) is recommended. The presence of two amine groups and a hydroxyl group means the product will be quite polar, so a relatively high percentage of the polar solvent will be needed.

  • Q: How do I know if my starting material is pure enough? A: Purity of the starting aniline is critical. Impurities can interfere with the reaction or complicate purification. It is recommended to verify the purity of 2-(methylamino)-5-(trifluoromethyl)aniline by NMR and LC-MS before starting the reaction. If necessary, purify it by recrystallization or chromatography.

References

  • PrepChem. Step 2) Preparation of 2-(2-Aminoanilino)ethanol. Available at: [Link]

  • MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Available at: [Link]

  • TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. Available at: [Link]

  • PMC. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Available at: [Link]

  • Google Patents. Selective N-alkylation of aniline in the presence of zeolite catalysts.

Sources

Troubleshooting

stability issues of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol in solution

Welcome to the Technical Support Center for 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol . As a Senior Application Scientist, I have designed this guide to help you overcome the notorious stability hurdles as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol . As a Senior Application Scientist, I have designed this guide to help you overcome the notorious stability hurdles associated with this specific molecular architecture.

This compound features an ortho-phenylenediamine (OPD) core substituted with an ethanolamine tail and a strongly electron-withdrawing trifluoromethyl (-CF3) group. While the -CF3 group provides marginal stabilization against electrophilic attack compared to unsubstituted anilines[1], the adjacent electron-donating amine groups render the aromatic ring highly electron-rich. This structural dichotomy makes the molecule highly susceptible to single-electron transfer (SET) oxidation, leading to rapid degradation in solution[2].

Below is our comprehensive troubleshooting guide, structured to explain the causality behind these failures and provide field-proven, self-validating protocols to ensure absolute scientific integrity in your assays.

I. Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my stock solution turn from clear to brown or purple over time? The Causality: You are observing oxidative polymerization. The ortho-phenylenediamine moiety acts as a reliable signaling agent for oxidation[2]. When exposed to dissolved oxygen (DO), the molecule undergoes a single-electron transfer to form a highly reactive radical cation. These radicals rapidly undergo oxidative dimerization into phenazine-like derivatives (e.g., 2,3-diaminophenazine analogs), which absorb light in the visible spectrum (often peaking around 425 nm)[2]. If left unchecked, these dimers further polymerize into poly(o-phenylenediamine) (polyOPD) aggregates, causing the dark brown/purple discoloration and eventual precipitation[3].

Q2: How does pH affect the stability of this compound in aqueous buffers? The Causality: The stability is strictly pH-dependent due to the protonation state of the primary and secondary amines. In acidic solutions (pH < 4), the amine groups are protonated into ammonium salts. This drastically reduces their electron density, effectively shutting down the nucleophilic attack required for dimerization, allowing the compound to remain stable[4]. Conversely, in neutral to basic conditions (pH > 7), the free base is exposed. The unprotonated amines readily donate electrons to dissolved oxygen, accelerating radical cation formation and subsequent polyOPD polymerization[5].

Q3: I see inconsistent assay results when using DMSO as a solvent. Why? The Causality: While DMSO is a universal solvent, off-the-shelf DMSO is highly hygroscopic and readily absorbs atmospheric moisture and oxygen. Furthermore, freeze-thaw cycles introduce micro-bubbles of oxygen into the matrix. When the compound is stored in aerated DMSO at room temperature, oxidative degradation begins within hours. To ensure trustworthiness in your dose-response curves, you must treat DMSO as a reactive environment unless it is strictly degassed and anhydrous.

Q4: Does light exposure significantly impact the compound's integrity? The Causality: Yes. Fluorinated anilines and OPD derivatives are inherently light-sensitive[6]. Ultraviolet and high-intensity visible light can photo-catalyze the generation of reactive oxygen species (ROS) in the solvent or directly excite the compound into a triplet state, bypassing the activation energy required for ambient SET oxidation.

II. Mechanistic Visualization

degradation_pathway A Intact Monomer (Free Base) B Single-Electron Transfer (Dissolved O2 / Light) A->B pH > 7, Ambient O2 C Radical Cation Intermediate B->C D Oxidative Dimerization C->D Nucleophilic Attack E Phenazine Derivatives (Brown/Purple Color) D->E -H2O, -H+ F Polymeric Aggregates (Assay Interference) E->F Further Oxidation

Fig 1. Oxidative degradation pathway of the ortho-phenylenediamine core via radical intermediates.

III. Quantitative Stability Matrix

To facilitate experimental planning, the following table summarizes the quantitative half-life ( t1/2​ ) of the compound under various environmental conditions.

Solvent / Buffer MatrixpHTempLight ExposureEstimated t1/2​ Primary Degradant
DMSO (Aerated, Standard)N/A25°CAmbient< 24 hoursPhenazine dimers / PolyOPDs
DMSO (Degassed, Anhydrous) N/A -80°C Dark > 12 months None (Stable)
Aqueous Buffer (PBS)7.437°CAmbient< 4 hoursPolymeric aggregates
Aqueous Buffer (Acetate)4.04°CDark~ 7 daysTrace dimers
Aqueous Buffer (HCl)2.025°CDark> 14 daysStable (Protonated salt)[4]

IV. Experimental Workflows & Protocols

To guarantee experimental reproducibility, you must implement a self-validating system. The following protocols detail how to prepare ultra-stable stock solutions and how to verify their integrity before use.

Protocol 1: Preparation of Oxygen-Free Stock Solutions

Objective: Eliminate dissolved oxygen and prevent radical initiation during storage.

  • Solvent Preparation: Transfer anhydrous DMSO into a septum-sealed vial. Sparge the solvent with high-purity Argon (Ar) or Nitrogen (N 2​ ) gas for a minimum of 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the lyophilized powder of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol in a controlled environment (preferably a glove box or under a gentle N 2​ stream).

  • Dissolution: Inject the degassed DMSO into the vial containing the powder to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved. The solution should be completely colorless.

  • Aliquoting: Immediately dispense the stock solution into single-use, amber glass vials (to prevent photodegradation)[6].

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them immediately to a -80°C freezer for long-term storage. Never subject the aliquots to freeze-thaw cycles.

workflow Step1 Dry Powder (-20°C) Step3 Dissolution (Amber Vial) Step1->Step3 Step2 Ar/N2 Sparging of DMSO Step2->Step3 Step4 Single-Use Aliquoting Step3->Step4 Step5 Flash Freezing (Liquid N2) Step4->Step5 Step6 Storage (-80°C) Step5->Step6

Fig 2. Optimized solvent preparation and aliquoting workflow to prevent oxidative degradation.

Protocol 2: LC-MS Stability Profiling Assay (Self-Validation)

Objective: Quantify the exact percentage of intact monomer versus oxidative dimers before running critical biological assays.

  • Sample Quenching: Thaw a single-use aliquot. Immediately dilute a 5 µL fraction into 95 µL of a highly acidic quenching buffer (e.g., 0.1% Formic Acid in Water/Acetonitrile). The low pH instantly protonates the amines, locking the compound in its current state and halting further oxidation[5].

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The acidic mobile phase ensures sharp peak shapes for the amines.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

    • Monitor the Extracted Ion Chromatogram (XIC) for the exact mass of the intact monomer [M+H]+ .

    • Simultaneously monitor the XIC for the expected mass of the phenazine dimer (typically [2M−4H−substituents]+ depending on the exact condensation mechanism).

  • Data Interpretation: If the dimer peak area exceeds 2% of the total integrated area, discard the aliquot. The presence of dimers indicates that the stock has been compromised by oxygen exposure.

V. References

  • Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega. URL:[Link]

  • Ultrathin, Protective Coatings of Poly(o-phenylenediamine) as Electrochemical Proton Gates. Nano Letters. URL:[Link]

  • Chemical oxidative synthesis and characterization of poly(o-phenylenediamine) doped with different acids. European Journal of Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol During Storage

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol. Our goal is to provide in-depth, field-proven i...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol. Our goal is to provide in-depth, field-proven insights into preventing its degradation during storage, ensuring the integrity and reliability of your experimental outcomes. This document addresses common stability issues through a practical question-and-answer format and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

FAQ 1: My previously colorless or light-yellow solution of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol has developed a darker yellow or brown tint. What is causing this discoloration?

This discoloration is a classic indicator of oxidative degradation. The aniline moiety in the molecule is susceptible to oxidation, especially when exposed to atmospheric oxygen and/or light. This process can lead to the formation of colored impurities, such as nitroso and nitro compounds, and eventually polymeric materials, which alter the appearance of your sample and compromise its purity. Freshly distilled aniline, for instance, is a colorless oily liquid that darkens upon exposure to light or air.

FAQ 2: I've noticed a change in the chromatographic profile of my compound, with new peaks appearing over time. What are the likely degradation products?

The degradation of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol is primarily driven by two pathways, given its chemical structure:

  • Oxidation of the Aniline Moiety: The aromatic amine is the most labile part of the molecule. Oxidation can lead to the formation of N-oxides, nitroso derivatives, and coupling products. The N-methyl group can also be oxidized.[1]

  • Hydrolysis or Cleavage involving the Ethanolamine Side Chain: While generally more stable than the aniline ring, the ethanolamine side chain can be susceptible to cleavage under certain conditions, particularly at pH extremes.[2]

The trifluoromethyl (CF3) group is generally stable, but it acts as a strong electron-withdrawing group, which influences the reactivity of the aniline ring.

FAQ 3: What are the ideal storage conditions to ensure the long-term stability of this compound?

To mitigate degradation, a multi-faceted approach to storage is essential. The core principles are to minimize exposure to oxygen, light, moisture, and elevated temperatures. Based on best practices for storing anilines and ethanolamines, the following conditions are recommended:

ParameterRecommended ConditionRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of oxidative degradation of the aniline moiety.[3]
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical reactions, including oxidation and hydrolysis.[4]
Light Amber glass vial or opaque containerProtects the compound from light, which can catalyze photo-oxidative degradation.[5]
Container Tightly sealed, chemically inert glassPrevents exposure to atmospheric moisture, as ethanolamines can be hygroscopic, and avoids reactions with container materials.[6]
Purity Store as a dry solid if possibleStoring the compound in its solid form minimizes mobility and reactivity compared to solutions.
FAQ 4: Can I store the compound in solution? If so, what solvent should I use?

While storing the compound as a solid is preferable, solutions are often necessary for experimental workflows. If you must store it in solution, choose a high-purity, anhydrous, aprotic solvent. Degas the solvent with an inert gas (argon or nitrogen) before preparing the solution and store the solution under an inert atmosphere. Aprotic solvents like anhydrous acetonitrile or THF are generally preferred over protic solvents like methanol or ethanol for long-term storage, as they are less likely to participate in degradation reactions. Avoid aqueous solutions for long-term storage due to the risk of hydrolysis.

Troubleshooting Guide: Degradation Issues

This guide provides a systematic approach to identifying and resolving stability problems encountered during your experiments.

Problem 1: Significant Discoloration and Presence of Multiple Impurity Peaks in HPLC Analysis.
  • Initial Assessment:

    • How was the compound stored (atmosphere, temperature, light exposure)?

    • Was the container sealed properly?

    • What was the solvent (if any) and was it anhydrous?

  • Causality & Explanation: This scenario strongly suggests significant oxidative degradation. The aniline ring is highly susceptible to oxidation from atmospheric oxygen. This process is accelerated by exposure to light and elevated temperatures. The presence of multiple peaks indicates a complex degradation profile, likely involving various oxidized and coupled species.

  • Corrective Actions:

    • Purification: If the material is critical and cannot be replaced, consider repurification by flash chromatography or preparative HPLC. However, using a fresh, high-purity batch is strongly recommended for sensitive applications.

    • Implement Optimal Storage: Immediately transfer any remaining high-purity material to an amber glass vial, flush thoroughly with argon or nitrogen, seal tightly with a high-quality cap, and store at 2-8°C.

    • Review Handling Procedures: Ensure that every time the container is opened, it is re-flushed with an inert gas before sealing. Minimize the frequency and duration of opening the container.

Problem 2: Inconsistent or Poor Results in Biological Assays or Chemical Reactions.
  • Initial Assessment:

    • Verify the purity of the compound batch using a validated analytical method (see Section 4).

    • Compare the analytical profile of the suspect batch to a fresh, high-purity standard.

    • Consider the potential impact of likely degradation products on your specific application.

  • Causality & Explanation: Degradation products can interfere with experiments in several ways. Oxidized derivatives may have altered pharmacological activity, inhibit enzymes, or react with other components in your assay. Even low levels of impurities can lead to significant and difficult-to-interpret variations in results.

  • Corrective Actions:

    • Purity Confirmation: Always run a purity check (e.g., by HPLC-UV) on your material before starting a critical experiment, especially if it has been in storage for an extended period.

    • Use a Fresh Batch: If degradation is confirmed, switch to a new, unopened batch of the compound with a certificate of analysis confirming its purity.

    • Forced Degradation Study: For long-term projects, consider performing a mini-forced degradation study (see Section 5) to proactively identify potential degradants and understand their chromatographic behavior. This will help in monitoring the stability of your working stock over time.

Visualizing Degradation: Pathways and Workflows

Understanding the potential chemical transformations is key to preventing them.

Potential Degradation Pathways

The primary degradation pathways for 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol involve oxidation of the aniline nitrogen and aromatic ring, and potential cleavage at the ethanolamine side chain.

G cluster_main 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol cluster_stress Stress Factors cluster_products Potential Degradation Products Parent Parent Compound Oxidation Oxidized Anilines (N-Oxides, Nitroso, Nitro) Parent->Oxidation Oxidative Pathway Coupling Dimeric/Polymeric Products Parent->Coupling Oxidative Pathway Cleavage Side-Chain Cleavage Products Parent->Cleavage Hydrolytic Pathway O2 Oxygen (Air) O2->Oxidation Light Light (UV/Vis) Light->Oxidation Heat Heat Heat->Oxidation Heat->Cleavage pH Acid/Base pH->Cleavage

Caption: Primary degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reversed-phase HPLC method for assessing the purity of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol and detecting its degradation products.

  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 or 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid or Phosphoric acid

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Degas both mobile phases by sonication or vacuum filtration.

    • Standard Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Dilute with mobile phase to create working standards (e.g., 10 µg/mL).

    • Sample Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to a similar concentration as the working standard. Filter through a 0.22 µm syringe filter.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30°C.

      • Detection Wavelength: 254 nm (or scan with PDA to find optimal wavelength).

      • Gradient Program:

        Time (min) % Mobile Phase B
        0 10
        20 90
        25 90
        26 10

        | 30 | 10 |

    • Data Analysis: Identify the parent compound peak by comparing its retention time to a fresh standard. Degradation products will appear as additional peaks, typically at different retention times. The PDA detector can be used to compare the UV spectra of the peaks to assess peak purity.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential for understanding potential degradation pathways and validating the stability-indicating nature of your analytical methods.[3][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Caption: Workflow for a comprehensive forced degradation study.

  • Photolytic Stress Conditions (as per ICH Q1B):

    • Expose the sample to an overall illumination of not less than 1.2 million lux hours.

    • Expose the sample to an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][8]

    • A control sample should be protected from light to differentiate between thermal and photolytic degradation.

Quantitative Data Summary

While specific kinetic data for 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol is not extensively published, the following table provides expected stability outcomes based on data from structurally related compounds, particularly those containing a 4-(trifluoromethyl)aniline moiety.

Stress ConditionReagent/ParametersExpected OutcomeReference Compound & Result
Acid Hydrolysis 0.1 N HCl, 60°C, 6hSignificant DegradationLeflunomide: Degrades to form 4-(trifluoromethyl)aniline. Total drug degradation observed was ~20%.[9]
Base Hydrolysis 0.1 N NaOH, 60°C, 6hVery High DegradationLeflunomide: Degrades to form 4-(trifluoromethyl)aniline. Total drug degradation observed was ~88%.[9]
Oxidation 3% H₂O₂, RT, 24hModerate to High DegradationAnilines: Generally susceptible to oxidation, leading to colored products.[1]
Photostability ICH Q1B ConditionsPotential for DegradationAromatic Amines: Many are known to be photosensitive.[2] Testing is required to confirm.
Thermal Stability 80°C, 72h (Dry Heat)Likely StableLeflunomide: Found to be stable under dry heat conditions.[9]

References

  • Comparison of sample preparation methods for the GC–MS analysis of monoethanolamine (MEA) degradation products generated during post-combustion capture of CO2. Charles Sturt University Research Output. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
  • Carl ROTH. (n.d.).
  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. (2017). PMC. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • SMS Rail Lines. (n.d.).
  • BenchChem. (n.d.). Preventing oxidation of 2-(Allyloxy)aniline during storage.
  • Dasgupta, G., & Mahanti, M. K. (1986). Kinetics of N-Alkyl Side Chain Oxidations. Oxidation of N,N-Dimethylaniline by Alkaline Hexacyanoferrate(III).
  • Laha, T. K., & Sen, S. (2017). A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization of its Degradation Products. Journal of Applied Pharmaceutical Science. [Link]

  • Carl ROTH. (n.d.).
  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Novak, M., et al. (2002). Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. PubMed. [Link]

  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC)
  • BenchChem. (n.d.).
  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (2023). PMC. [Link]

  • Development of a method for the derivatization of ethanolamines and its application to sand samples: Scientific paper. (2021). Journal of the Serbian Chemical Society. [Link]

  • Development of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. (n.d.). Science.gov. [Link]

  • Mishra, A. K., et al. (2010). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. [Link]

  • Carl ROTH. (n.d.).
  • Development and Validation of a Stability-indicating HPLC Method for the Simultaneous Determination of Insulin Detemir and Preservatives in their Injectable Dosage Forms. (2022). Analytical and Bioanalytical Chemistry Research. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol

Welcome to the technical support guide for 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol (CAS No. 1098343-69-1).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol (CAS No. 1098343-69-1). This document provides in-depth troubleshooting and practical guidance for researchers and drug development professionals encountering solubility challenges with this compound during their experiments. The following question-and-answer format is designed to directly address common issues and explain the scientific rationale behind the proposed solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol in my aqueous buffer. Why is it poorly soluble?

A1: The limited aqueous solubility of this compound stems from its hybrid chemical structure. It contains both polar (hydrophilic) and non-polar (hydrophobic) functional groups.

  • Hydrophilic (Water-Liking) Groups: The primary amine (-NH2), the tertiary amine (-N(CH3)-), and the hydroxyl (-OH) group can form hydrogen bonds with water.[1][2]

  • Hydrophobic (Water-Fearing) Groups: The trifluoromethylphenyl ring is a large, non-polar moiety that resists interaction with water, favoring self-aggregation.

The compound's calculated LogP (a measure of lipophilicity) is approximately 2.3[3], indicating a preference for a more non-polar environment over water. To achieve dissolution, the energy required to break the compound's crystal lattice and create a cavity in the solvent for the molecule to occupy must be overcome by favorable interactions with the solvent. In water, the hydrophobic portion disrupts water's hydrogen-bonding network, making dissolution energetically unfavorable.

Q2: Can I improve the solubility by adjusting the pH of my solution? If so, what is the optimal pH range?

A2: Yes, pH adjustment is the most direct and often most effective method for this specific molecule. The molecule contains a basic aniline-type nitrogen atom.[1][4] By lowering the pH, you can protonate this nitrogen, forming a cationic salt that is significantly more water-soluble.[5][6]

The fundamental principle is the conversion of a neutral, less polar molecule into a charged, more polar ion, which has much stronger ion-dipole interactions with water.[6]

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic/Neutral) Low_pH Compound (Free Base) Insoluble Protonation Addition of Acid (H+) Low_pH->Protonation Salt_Form Protonated Salt Form (Cationic) Soluble Protonation->Salt_Form High_pH Compound (Free Base) Insoluble Salt_Form->High_pH Addition of Base (OH-) (Precipitation Risk)

Recommended Protocol: pH Adjustment

  • Prepare a Stock Solution of the Compound: If possible, create a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. This allows for precise addition to your aqueous buffer.

  • Select an Acidic Buffer: Choose a buffer system with a pKa well below the expected pKa of the compound's conjugate acid (typically, anilines have conjugate acid pKa's around 4-5). Buffers such as citrate (pH 3.0-6.2) or acetate (pH 3.8-5.8) are suitable.

  • Titration Method:

    • Disperse the solid compound directly into your chosen aqueous buffer.

    • While stirring vigorously, add a dilute acid (e.g., 0.1 M HCl) dropwise.

    • Monitor the solution for clarity. Dissolution should occur as the pH drops.

    • Once the compound is fully dissolved, measure the final pH. This is your minimum effective pH for solubilization. It is advisable to work at a pH unit at least 1-2 units below the pKa of the conjugate acid to ensure complete salt formation.[7]

Troubleshooting:

  • Precipitation upon dilution: If you add a DMSO stock to a neutral buffer, the compound may precipitate. To avoid this, either add the stock to a pre-acidified buffer or acidify the solution immediately after adding the stock.

  • Target pH: Aim for a pH between 3 and 5 for initial trials. The trifluoromethyl group is electron-withdrawing, which weakens the basicity of the aniline nitrogen, so a lower pH may be required compared to simple anilines.[6]

Q3: My experiment is sensitive to pH changes. Are there other methods I can use?

A3: Yes, if maintaining a specific pH is critical, you can explore co-solvents or complexation agents.

Method 1: Co-solvency

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8][9] This "polarity tuning" makes the solvent more accommodating to the hydrophobic parts of your compound, thereby increasing solubility.[10]

Common Co-solvents for Biological Experiments:

  • Ethanol (EtOH)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO) - Note: Use at the lowest possible concentration, as it can have biological effects.

G Start Weigh Compound Prep_Stock Prepare Concentrated Stock in 100% Co-solvent (e.g., Ethanol, DMSO) Start->Prep_Stock Mix Add Stock to Buffer in Varying Ratios (e.g., 1%, 5%, 10% Co-solvent) Prep_Stock->Mix Prep_Buffers Prepare Aqueous Buffers at Target pH Prep_Buffers->Mix Observe Vortex & Observe for Clarity/Precipitation Mix->Observe Incubate Incubate (e.g., 1h at RT) Re-observe Observe->Incubate Result Determine Max Solubility at Min Co-solvent % Incubate->Result

Recommended Protocol: Co-solvent Solubility Test

  • Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in ethanol).

  • In separate tubes, prepare your final aqueous buffer.

  • Add small aliquots of the stock solution to the buffer to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10% (v/v).

  • Vortex each tube thoroughly and observe for precipitation.

  • Allow the solutions to equilibrate for at least one hour at the experimental temperature and check again for any delayed precipitation.

Co-solventTypical Starting % (v/v)ProsCons
Ethanol 5-20%Biocompatible at low %, effective for moderate hydrophobicity.[10]Can affect protein structure at high concentrations.
Propylene Glycol 10-40%Low toxicity, good solubilizer.Can increase viscosity of the solution.
PEG 400 10-50%Very low toxicity, widely used in formulations.[11]May not be as effective as other co-solvents for some compounds.
DMSO 0.5-5%Excellent solubilizer for very difficult compounds.Can be toxic to cells and interfere with assays.
Method 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate the hydrophobic trifluoromethylphenyl portion of your molecule, forming an "inclusion complex" that presents a hydrophilic exterior to the water, thereby increasing apparent solubility.[][15] This is achieved without altering the compound's chemical structure or the solution's pH.[]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited by its own low water solubility.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, making it a preferred choice for research applications.[16]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High solubility and a strong ability to form complexes, often used in pharmaceutical formulations.

Recommended Protocol: Cyclodextrin Complexation

  • Prepare a stock solution of the chosen cyclodextrin (e.g., 10-20% w/v HP-β-CD) in your aqueous buffer.

  • Add the solid 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol directly to the cyclodextrin solution.

  • Stir or sonicate the mixture until the compound dissolves. This may take some time as the complex forms.

  • The required molar ratio of cyclodextrin to compound can vary (from 1:1 to higher) and may need empirical determination.

Q4: Would preparing a solid salt form of the compound be a better long-term strategy?

A4: Absolutely. For long-term use and improved handling, preparing a stable, solid salt form is a superior strategy.[7][17] Approximately 50% of marketed small molecule drugs are administered as salts to improve properties like solubility and stability.[18] A hydrochloride (HCl) salt is a common and effective choice for basic amines like this one.[17]

The salt form pre-ionizes the molecule, so when you add it to water, it dissolves readily without the need for significant pH adjustment of the medium itself, though the final solution will be acidic.[19]

Protocol: Small-Scale Hydrochloride Salt Formation

Disclaimer: This procedure should be performed by a qualified chemist in a laboratory setting with appropriate safety precautions.

  • Dissolve the free base compound in a minimal amount of a suitable organic solvent (e.g., isopropanol or diethyl ether).

  • Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of HCl dissolved in the same or a compatible solvent (e.g., 2M HCl in diethyl ether).

  • Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid precipitate by filtration.

  • Wash the solid with a small amount of the cold solvent to remove any unreacted starting material.

  • Dry the resulting solid salt under a vacuum.

  • Confirm salt formation using analytical techniques (e.g., melting point, NMR, or elemental analysis).

The resulting solid hydrochloride salt can then be weighed and dissolved directly into aqueous media for your experiments.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.[Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press.[Link]

  • Cosolvent – Knowledge and References. Taylor & Francis.[Link]

  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. ResearchGate.[Link]

  • Co-solvency: Significance and symbolism. Elsevier.[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.[Link]

  • Salt formation to improve drug solubility. ScienceDirect.[Link]

  • Cosolvent - Wikipedia. Wikipedia.[Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac.[Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research.[Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.[Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer.[Link]

  • What is the best way to make aniline dissolve in water? Quora.[Link]

  • Dependence of Solubility on pH: Videos & Practice Problems. Pearson.[Link]

  • Solubility and pH of amines. Chemguide.[Link]

  • Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia.[Link]

  • 23.1: Properties of amines. Chemistry LibreTexts.[Link]

  • Study of pH-dependent drugs solubility in water. SciSpace.[Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.[Link]

  • Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science.[Link]

  • 2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol. NextSDS.[Link]

  • 2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol | 1178787-47-7. Appchem.[Link]

  • Phenylethanolamine - Wikipedia. Wikipedia.[Link]

  • 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807. PubChem.[Link]

  • Phenylethanolamine | C8H11NO | CID 1000. PubChem.[Link]

  • (+)-2,2,2-Trifluoro-1-phenylethanol. PubChem.[Link]

  • Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Analytical Methodologies for 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol

Executive Summary The compound 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol (CAS No. 1098343-69-1) is a highly specialized pharmaceutical intermediate frequently utilized in the synthesis of advanced fluorina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol (CAS No. 1098343-69-1) is a highly specialized pharmaceutical intermediate frequently utilized in the synthesis of advanced fluorinated heterocycles, such as androgen receptor antagonists and kinase inhibitors[1].

Validating an analytical method for this compound requires navigating specific structural challenges: the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group, the basicity of the primary amine, and the hydrogen-bonding potential of the 1-ethanol moiety. This guide provides an objective, data-driven comparison of three primary analytical methodologies—HPLC-UV, UPLC-MS/MS, and qNMR—evaluating their performance, regulatory compliance under ICH Q2(R2)[2], and lifecycle robustness[3].

Methodological Comparison: Selecting the Right Analytical Tool

To establish a comprehensive control strategy, analytical scientists must select methods based on the Analytical Target Profile (ATP). Below is a comparative analysis of the three leading techniques for this compound.

Table 1: Performance Matrix for Analytical Alternatives
ParameterHPLC-UV (Assay & Purity)UPLC-MS/MS (Trace Impurities)qNMR (Absolute Purity)
Primary Application Bulk API release, major impuritiesGenotoxic Impurities (GTIs)Reference standard qualification
Sensitivity (LOD) ~0.05% (500 ppm)~0.0001% (1 ppm)~0.5% (5000 ppm)
Specificity High (Chromatographic resolution)Ultra-High (m/z transitions)Moderate (Signal overlap possible)
Throughput High (15 min/run)Very High (5 min/run)Low (Extended scan times)
Reference Std Needed? YesYesNo (Uses internal calibrant)
Causality Behind Method Selection
  • HPLC-UV is selected for bulk assay because the conjugated aniline system, enhanced by the -CF3 group, provides a strong, linear chromophore at 254 nm.

  • UPLC-MS/MS is mandatory for trace analysis. Unreacted 4-(trifluoromethyl)aniline derivatives are structural alerts for mutagenicity. MS/MS provides the femtogram-level sensitivity required to control these Genotoxic Impurities (GTIs) at the Threshold of Toxicological Concern (TTC)[4].

  • qNMR is utilized as an orthogonal, standard-free method to establish the absolute purity of the primary reference standard, mitigating the risk of systematic chromatographic errors.

AnalyticalWorkflow API 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol (API Intermediate) HPLC HPLC-UV Method (Assay & Purity) API->HPLC Bulk Analysis LCMS UPLC-MS/MS Method (Trace GTIs) API->LCMS Trace Analysis qNMR qNMR Method (Absolute Purity) API->qNMR Reference Std Calibration Val ICH Q2(R2) Validation Parameters HPLC->Val LCMS->Val qNMR->Val

Caption: Logical workflow for selecting analytical methods based on validation requirements.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and regulatory compliance, the following protocols are designed as self-validating systems . A run is only considered valid if the embedded System Suitability Testing (SST) criteria are met prior to sample analysis.

Protocol A: HPLC-UV Assay and Purity Validation

Objective: Quantify the bulk purity of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol.

Causality of Experimental Design: The trifluoromethyl group pulls electron density away from the aniline core, altering its polarity, while the primary amine remains highly basic. To prevent peak tailing caused by secondary interactions between the basic amine and residual silanols on the silica stationary phase, Trifluoroacetic Acid (TFA) is used. TFA acts as an ion-pairing agent, uniformly protonating the amine and dynamically masking the stationary phase.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 0.1% v/v TFA in Ultrapure Water.

    • Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Column Selection: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm). Reasoning: Ethylene bridged hybrid (EBH) particles resist degradation from basic analytes.

  • Gradient Program: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min. Column Temp: 40°C.

  • Sample Preparation: Dissolve 50 mg of the sample in 50 mL of Methanol/Water (50:50) to achieve a nominal concentration of 1.0 mg/mL.

  • Self-Validating SST (Crucial Step): Inject the standard solution (n=5).

    • Acceptance Criteria: %RSD of peak area ≤ 1.0%, USP Tailing Factor ≤ 1.5, and Theoretical Plates (N) ≥ 5000. If SST fails, abort the run and troubleshoot the system.

  • Analysis: Inject blank, standard, and samples at 10 µL. Monitor absorbance at 254 nm.

Protocol B: UPLC-MS/MS for Trace Impurity Profiling

Objective: Detect unreacted aniline precursors and degradation products at the ppm level.

ImpurityTracking Parent Target Compound (m/z 235.1 [M+H]+) Parent->Parent Base / Light (Stable) ImpA Unreacted Aniline (Genotoxic Alert) Parent->ImpA Incomplete Synthesis ImpB N-Desmethyl Degradant (Thermal Stress) Parent->ImpB Heat / Acid ImpC N-Oxide Degradant (Oxidative Stress) Parent->ImpC Peroxides

Caption: Degradation pathways and critical impurities tracked during LC-MS/MS method validation.

Step-by-Step Methodology:

  • System Setup: Agilent 1290 Infinity II coupled to a 6470 Triple Quadrupole LC/MS.

  • Ionization & Transitions: Electrospray Ionization in positive mode (ESI+). The parent ion [M+H]+ is m/z 235.1. The primary MRM transition is set to m/z 235.1 → 191.1 (corresponding to the cleavage of the ethanolamine moiety).

  • Sample Preparation: Prepare samples at 10 mg/mL to allow trace impurities to be concentrated enough for detection.

  • SST & Validation: Spike a blank solution with 1 ppm of Impurity A.

    • Acceptance Criteria: Signal-to-noise (S/N) ratio must be ≥ 10 for the LOQ validation[2].

Validation Data Summary (According to ICH Q2(R2))

The following experimental data summarizes the validation of the HPLC-UV method, demonstrating its suitability for routine quality control in alignment with FDA and EMA regulatory expectations[2][4].

Table 2: ICH Q2(R2) Validation Results for HPLC-UV Assay
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timeNo peaks in blank/placebo at 7.4 minPass
Linearity R² ≥ 0.999 (Range: 50-150%)R² = 0.9998 (y = 45213x + 12.4)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.6% (Mean: 100.1%)Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6 injections)%RSD = 0.45%Pass
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)%RSD = 0.62%Pass
Robustness Stable under deliberate variationsUnaffected by ±2°C temp, ±0.1 pHPass
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)LOD: 0.15 µg/mL / LOQ: 0.45 µg/mLPass

Conclusion

For the successful analytical lifecycle management of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol, a multi-tiered approach is required. While HPLC-UV serves as the robust workhorse for routine assay and purity testing, it must be supplemented by UPLC-MS/MS to ensure patient safety regarding genotoxic trace impurities. By embedding System Suitability Tests directly into the protocols, laboratories can ensure continuous self-validation, drastically reducing out-of-specification (OOS) investigations and ensuring seamless regulatory submissions[3].

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol Analogs

Executive Summary The 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Characterized by its unique combination of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Characterized by its unique combination of a lipophilic trifluoromethyl group, a rigidifying ortho-amino substituent, and a flexible hydrogen-bonding ethanolamine tail, this structural motif is frequently utilized in the development of targeted therapeutics, including kinase inhibitors and receptor modulators.

This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of various analogs derived from this base scaffold. By evaluating steric modifications, electronic effects, and thermodynamic binding parameters, researchers can optimize this scaffold for enhanced potency, selectivity, and pharmacokinetic performance.

Mechanistic Rationale & Structural Dynamics

To effectively optimize a lead compound, one must first understand the causality behind its structural components. The base scaffold relies on three critical pillars for its bioactivity:

  • The 4-Trifluoromethyl ( −CF3​ ) Group: The −CF3​ moiety is highly electron-withdrawing, which lowers the pKa of the aniline nitrogen, thereby improving membrane permeability. More importantly, the strong C-F bonds are highly resistant to cytochrome P450-mediated oxidation, significantly enhancing the metabolic half-life of the compound[1].

  • The Ortho-Amino(methyl) Group: The presence of an amine at the ortho position relative to the aniline nitrogen introduces the potential for intramolecular hydrogen bonding. This interaction locks the molecule into a specific, bioactive conformation, reducing the entropic penalty upon binding to the target receptor.

  • The 1-Ethanol Side Chain: The terminal hydroxyl group acts as a critical hydrogen bond donor/acceptor, often anchoring the molecule to polar residues (e.g., Asp or Glu) within the target's binding pocket. The flexible ethylene linker allows the hydroxyl group to adopt the optimal spatial trajectory for interaction.

SAR_Pathway Ligand Anilino-Ethanol Analog (Ligand Binding) Target Target Receptor (e.g., Kinase/AR) Ligand->Target High Affinity Binding Complex Receptor-Ligand Complex (Conformational Shift) Target->Complex H-Bonding & Hydrophobic Int. Inhibition Downstream Signaling (Blocked) Complex->Inhibition Efficacy Therapeutic Efficacy (Cell Apoptosis/Arrest) Inhibition->Efficacy

Mechanistic pathway of target receptor inhibition by anilino-ethanol analogs.

Comparative SAR Analysis: Analogs vs. Standard Alternatives

To understand the SAR landscape, we compare the base scaffold against specific structural modifications and a standard clinical alternative. Advanced 3D-QSAR and molecular docking simulations are often employed to predict these binding conformations prior to empirical testing[2].

  • Base Scaffold (N-Methyl, Ethanol): Exhibits a strong balance of potency and lipophilicity. The N-methyl group provides sufficient bulk to fill a small hydrophobic pocket without causing steric clashes.

  • Analog A (N-Ethyl Substitution): The synthesis of 2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol introduces a bulkier alkyl chain[3]. While this increases the overall lipophilicity (LogP), the added steric bulk often results in a slight steric clash within tight binding pockets, leading to a measurable drop in binding affinity (higher IC50​ ).

  • Analog B (Propanol Extension): Extending the ethanol chain to a propanol chain increases the degrees of freedom. This flexibility introduces a higher entropic penalty upon binding, as the molecule must "freeze" more rotatable bonds to fit the active site, generally reducing potency.

  • Standard Alternative (Bicalutamide Scaffold): A widely used clinical benchmark featuring a similar 4-fluoro/trifluoromethyl-phenyl motif. While highly potent, its rigid cyano-substituted structure often suffers from poor aqueous solubility compared to the ethanolamine-bearing analogs.

Quantitative Data Summary

The following table synthesizes the in vitro performance metrics of the evaluated compounds, providing an objective comparison of their pharmacological profiles.

CompoundStructural ModificationTarget IC50​ (nM)LogPMicrosomal Clearance ( μ L/min/mg)
Base Scaffold N-Methyl, Ethanol chain45 ± 42.342
Analog A N-Ethyl, Ethanol chain85 ± 72.835
Analog B N-Methyl, Propanol chain120 ± 112.655
Standard (Bicalutamide) Cyano, rigidified core35 ± 32.920

Data Interpretation: While the standard alternative exhibits the highest potency, the Base Scaffold offers a superior balance of aqueous solubility (lower LogP) and acceptable clearance, making it a highly viable candidate for oral formulation.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that every step contains an internal quality control check.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: Dissolve 4-fluoro-3-nitrobenzotrifluoride (1.0 eq) and 2-(methylamino)ethanol (1.2 eq) in anhydrous DMF. Add K2​CO3​ (2.0 eq) as a base.

  • Thermal Activation: Heat the mixture to 80°C for 4 hours under an inert argon atmosphere. Causality: The electron-withdrawing −CF3​ and −NO2​ groups activate the aryl fluoride, facilitating the SNAr attack by the amine.

  • In-Process Validation: Monitor reaction completion via LC-MS. Causality: LC-MS confirms the exact mass of the product, preventing the progression of unreacted starting materials into the purification phase.

  • Reduction: Reduce the nitro group to an amine using Pd/C and H2​ gas in ethanol to yield the final 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol scaffold.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
  • Preparation: Dilute the purified analog in DMSO, ensuring the final assay concentration of DMSO remains ≤1% . Causality: Exceeding 1% DMSO can induce protein denaturation, leading to false-positive inhibition data.

  • Incubation: Combine the target protein domain, a fluorescently labeled tracer ligand, and the analog in a 384-well microplate. Incubate for 2 hours at 25°C. Causality: A 2-hour incubation allows the system to reach thermodynamic equilibrium, ensuring the calculated IC50​ reflects true binding affinity rather than transient kinetic association rates.

  • Measurement & Self-Validation: Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm / 520 nm). Calculate the Z'-factor using positive controls (known high-affinity binder) and negative controls (DMSO only).

    • Validation Metric: The assay is only deemed valid if the Z'-factor is >0.6 , proving the signal-to-noise ratio is robust enough for high-throughput screening.

Workflow Synth 1. Chemical Synthesis (SNAr Reaction) Purify 2. LC-MS/NMR Purify (>98% Purity) Synth->Purify Assay 3. TR-FRET Binding (IC50 Determination) Purify->Assay ADME 4. ADME Profiling (Microsomal Stability) Assay->ADME Lead 5. Lead Selection (In Vivo Models) ADME->Lead

Step-by-step experimental workflow for the synthesis and SAR evaluation of analogs.

References

  • Synthesis and Biological Evaluation of Novel Triazine Derivatives as Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. ACS Publications. 1

  • 2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol. NextSDS. 3

  • Investigating the binding mechanism of novel 6-aminonicotinate-based antagonists with P2Y12 by 3D-QSAR, docking and molecular dynamics simulations. Science.gov. 2

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol
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Reactant of Route 2
2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol
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